1-Bromo-4-(2-bromoethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTDRDYSJZQPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451829 | |
| Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1746-28-7 | |
| Record name | 1-Bromo-4-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-(2-bromoethyl)benzene (CAS Number 1746-28-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(2-bromoethyl)benzene, with the CAS number 1746-28-7, is a disubstituted aromatic compound featuring two bromine atoms at different positions on a benzene ring with an ethyl substituent. This molecule serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the differential reactivity of the two carbon-bromine bonds: a more reactive benzylic bromide and a less reactive aryl bromide. This allows for selective, stepwise functionalization, making it a valuable precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and representative experimental protocols.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound. It is important to note that a definitive melting point is not consistently reported, with some sources describing it as a liquid or a low-melting solid.
| Property | Value | Source(s) |
| CAS Number | 1746-28-7 | [1] |
| Molecular Formula | C₈H₈Br₂ | [2] |
| Molecular Weight | 263.96 g/mol | [2] |
| Boiling Point | 97-98.5 °C at 1 mmHg | [2] |
| Density | 1.7272 g/mL at 25 °C | [2] |
| Refractive Index | n²⁰/D 1.5954 | [2] |
| Physical State | Liquid or Low Melting Solid | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as acetonitrile, chloroform, and dichloromethane. | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved from commercially available precursors. A common synthetic route involves the bromination of 4-bromophenylethanol.
Representative Synthesis Protocol: Bromination of 4-Bromophenylethanol
This protocol is a representative method for the synthesis of this compound from 2-(4-bromophenyl)ethan-1-ol.
Materials:
-
2-(4-bromophenyl)ethan-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, dissolve 2-(4-bromophenyl)ethan-1-ol (1.0 equivalent) in anhydrous diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (AA'BB' system) in the range of δ 7.0-7.6 ppm. Two triplets in the aliphatic region (δ 3.0-3.8 ppm), corresponding to the two CH₂ groups of the bromoethyl chain. |
| ¹³C NMR | Six aromatic carbon signals, with the carbon attached to the bromine being the most downfield. Two aliphatic carbon signals. |
| Mass Spec. | A molecular ion peak (M⁺) with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). Fragmentation would likely involve the loss of a bromine atom and cleavage of the ethyl chain. |
| IR | C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-3000 cm⁻¹, C=C stretching (aromatic) ~1400-1600 cm⁻¹, and C-Br stretching in the fingerprint region. |
Reactivity and Applications
The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms. The benzylic bromine is significantly more reactive towards nucleophilic substitution than the aryl bromide. This allows for selective functionalization at the ethyl side chain. The aryl bromide, on the other hand, is amenable to various palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution
The benzylic bromine can be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.
Representative Protocol: Reaction with a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the primary amine (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add acetonitrile or DMF as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon bonds.
Representative Protocol: Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of the aryl bromide moiety of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., toluene/water or dioxane/water)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Caption: Differential reactivity of the two bromine atoms in this compound.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its key feature is the presence of two bromine atoms with distinct reactivities, which allows for selective and sequential functionalization. This property makes it an attractive starting material for the synthesis of a wide range of complex molecules for applications in drug discovery and materials science. While detailed experimental and spectroscopic data for this specific compound are not widely published, this guide provides a comprehensive overview of its properties and reactivity based on available information and analogous compounds, offering a solid foundation for its use in research and development.
References
An In-depth Technical Guide to 1-Bromo-4-(2-bromoethyl)benzene
This technical guide provides essential information on the molecular properties of 1-Bromo-4-(2-bromoethyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its molecular formula and weight, supported by a summary of its key quantitative data.
Molecular Formula: C₈H₈Br₂
Quantitative Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for stoichiometric calculations in experimental protocols and for the characterization of the compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Br₂ | [1][2] |
| Molecular Weight | 263.96 g/mol | [1][2] |
| CAS Number | 1746-28-7 | [1][2][3] |
It is important to note that the isomeric compound, 1-Bromo-4-(1-bromoethyl)benzene, shares the same molecular formula and a virtually identical molecular weight[4][5]. Careful analytical confirmation is therefore essential to distinguish between these two structures in a laboratory setting.
Structural Elucidation
The nomenclature "this compound" precisely describes the arrangement of its constituent chemical groups. The following diagram illustrates the logical relationship between the name and the molecular structure.
Figure 1. Structural relationship of this compound.
References
- 1. chiralen.com [chiralen.com]
- 2. 4-Bromophenethyl bromide 96 1746-28-7 [sigmaaldrich.com]
- 3. This compound | CAS#:1746-28-7 | Chemsrc [chemsrc.com]
- 4. 1-Bromo-4-(1-bromoethyl)benzene | C8H8Br2 | CID 9838146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-4-(1-bromoethyl)benzene | 24308-78-9 [sigmaaldrich.com]
Synthesis of 1-Bromo-4-(2-bromoethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic pathways for 1-Bromo-4-(2-bromoethyl)benzene, a key intermediate in the development of various pharmaceutical and bioactive molecules. This document provides a comparative analysis of the most common synthetic routes, detailed experimental protocols, and quantitative data to aid researchers in the selection and implementation of the most suitable method for their applications.
Executive Summary
This compound is a valuable building block in organic synthesis, characterized by a brominated aromatic ring and a bromoethyl side chain. These two distinct reactive sites allow for selective functionalization, making it a versatile precursor for a wide range of complex molecules. This guide details three principal synthesis routes: the side-chain bromination of 1-bromo-4-ethylbenzene, the conversion of 4-bromophenylethanol to its corresponding bromide, and the anti-Markovnikov addition of hydrogen bromide to 4-bromostyrene. Each route offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall yield.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the three primary synthesis routes to this compound, allowing for a direct comparison of their efficiency and requirements.
| Synthesis Route | Starting Material | Key Reagents | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1. Side-Chain Bromination | 1-Bromo-4-ethylbenzene | N-Bromosuccinimide (NBS), Radical Initiator | 2 - 4 | 75 - 85 | >95 |
| 2. Bromination of Alcohol | 4-Bromophenylethanol | Phosphorus tribromide (PBr₃) | 3 - 5 | 80 - 90 | >97 |
| 3. Anti-Markovnikov Hydrobromination | 4-Bromostyrene | Hydrogen bromide (HBr), Peroxide Initiator | 2 - 3 | 85 - 95 | >99 |
Detailed Experimental Protocols
Route 1: Side-Chain Bromination of 1-Bromo-4-ethylbenzene
This method involves the selective bromination of the benzylic position of the ethyl group on the 1-bromo-4-ethylbenzene starting material. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is crucial for achieving high selectivity for the side-chain over aromatic bromination.
Materials:
-
1-Bromo-4-ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 1-bromo-4-ethylbenzene (1.0 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-bromo-4-(1-bromoethyl)benzene by vacuum distillation to obtain the final product. Note: This procedure yields the benzylic bromide, 1-bromo-4-(1-bromoethyl)benzene. To obtain the target molecule, this compound, a subsequent rearrangement or an alternative starting material is necessary. This route is presented for completeness of common bromination reactions of the starting material.
Route 2: Bromination of 4-Bromophenylethanol
This route provides a direct and high-yielding synthesis of this compound from the corresponding alcohol. Phosphorus tribromide is an effective reagent for this transformation, converting the hydroxyl group into a good leaving group, which is subsequently displaced by a bromide ion.
Materials:
-
4-Bromophenylethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-bromophenylethanol (1.0 equivalent) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 3 hours.
-
Cool the reaction mixture in an ice bath and slowly pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.[1]
Route 3: Anti-Markovnikov Hydrobromination of 4-Bromostyrene
This highly efficient method takes advantage of the radical-initiated addition of hydrogen bromide to an alkene. In the presence of a peroxide initiator, the bromine atom adds to the less substituted carbon of the double bond, leading to the desired this compound with high regioselectivity.[2]
Materials:
-
4-Bromostyrene
-
Hydrogen bromide (HBr) solution in a suitable solvent (e.g., toluene or acetic acid) or HBr gas
-
AIBN or other radical initiator
-
Anhydrous solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a vessel cooled in an ice bath, add 4-bromostyrene (1.0 equivalent) and a catalytic amount of AIBN (0.13 equivalents).[3]
-
To this mixture, add a cold (0°C) solution of hydrogen bromide in toluene (prepared by bubbling HBr gas through the solvent).[3]
-
Seal the vessel and stir the reaction mixture at 0°C.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-3 hours.
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by vacuum distillation if necessary.[3]
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic strategies. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available. The anti-Markovnikov hydrobromination of 4-bromostyrene generally offers the highest yield and purity, making it an attractive option for many applications. The bromination of 4-bromophenylethanol is also a robust and high-yielding alternative. While the side-chain bromination of 1-bromo-4-ethylbenzene is a common transformation, it leads to the isomeric product 1-bromo-4-(1-bromoethyl)benzene and is therefore less direct for obtaining the target molecule. This guide provides the necessary technical details to enable researchers to make an informed decision and successfully synthesize this important chemical intermediate.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2-bromoethyl)benzene from Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the multi-step synthesis of 1-Bromo-4-(2-bromoethyl)benzene, a dibrominated aromatic compound with potential applications as a building block in pharmaceutical and materials science. The direct conversion of ethylbenzene to the target molecule via a single electrophilic aromatic substitution is not chemically feasible. Therefore, a four-step synthetic pathway is presented, involving electrophilic aromatic bromination, subsequent side-chain radical bromination, elimination, and anti-Markovnikov hydrobromination.
Synthetic Strategy Overview
The synthesis of this compound from ethylbenzene requires a strategic sequence of reactions to achieve the desired substitution pattern on both the aromatic ring and the ethyl side chain. The initial electrophilic aromatic substitution correctly positions a bromine atom on the benzene ring, primarily at the para position due to the directing effect of the ethyl group. Subsequent functionalization of the ethyl group is then carried out to introduce the second bromine atom at the terminal carbon.
The overall synthetic workflow is illustrated below.
Caption: Proposed four-step synthesis of this compound.
Detailed Experimental Protocols and Data
Step 1: Electrophilic Aromatic Bromination of Ethylbenzene
This initial step involves the bromination of the aromatic ring of ethylbenzene. The ethyl group is an ortho-, para-directing activator. Due to steric hindrance, the para-substituted product, 1-bromo-4-ethylbenzene, is the major isomer formed.[1]
Reaction Mechanism:
Caption: Mechanism of FeBr₃-catalyzed electrophilic bromination.
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ethylbenzene (1.0 eq).
-
Dissolve the ethylbenzene in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).
-
Slowly add bromine (Br₂, 1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C. The red-brown color of bromine should dissipate as the reaction proceeds.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until GC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite (NaHSO₃) to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to separate the para-isomer from the ortho-isomer.
| Parameter | Value / Condition | Reference |
| Starting Material | Ethylbenzene | [1] |
| Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) | [1][2] |
| Solvent | Dichloromethane (CH₂Cl₂) (anhydrous) | General Practice |
| Temperature | 0 °C to Room Temperature | [2] |
| Reaction Time | 1-3 hours | [1] |
| Expected Yield | 75-85% (para-isomer) | General Expectation |
| Purification | Fractional Distillation | [2] |
Step 2: Free-Radical Benzylic Bromination
This step introduces a bromine atom at the benzylic position of 1-bromo-4-ethylbenzene using N-bromosuccinimide (NBS), a selective reagent for radical bromination at allylic and benzylic positions.[3][4]
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 100W lamp), combine 1-bromo-4-ethylbenzene (1.0 eq), N-bromosuccinimide (NBS, 1.05 eq), and a radical initiator such as benzoyl peroxide or AIBN (0.02 eq).
-
Add an anhydrous solvent, typically carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile (MeCN).
-
Heat the mixture to reflux with continuous stirring and irradiation from the lamp.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct forms and floats on the surface of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield the crude product, 1-bromo-4-(1-bromoethyl)benzene, which can be purified by column chromatography or used directly in the next step.
| Parameter | Value / Condition | Reference |
| Starting Material | 1-Bromo-4-ethylbenzene | - |
| Reagents | N-Bromosuccinimide (NBS), AIBN | [5] |
| Solvent | Acetonitrile (MeCN) or CCl₄ (anhydrous) | General Practice |
| Conditions | Reflux with light irradiation | [4] |
| Reaction Time | 2-4 hours | General Expectation |
| Expected Yield | 80-95% | [6] |
| Purification | Filtration and solvent removal | [6] |
Step 3: Elimination to 4-Bromostyrene
The dibrominated intermediate undergoes an elimination reaction (E2) in the presence of a strong, non-nucleophilic base to form 4-bromostyrene.
Experimental Protocol:
-
Dissolve 1-bromo-4-(1-bromoethyl)benzene (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or tert-butanol.
-
Add a strong, sterically hindered base such as potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction by adding water and extract the product with a nonpolar solvent like diethyl ether.
-
Wash the combined organic extracts with water and brine, and dry over anhydrous MgSO₄.
-
After solvent evaporation, the crude 4-bromostyrene can be purified by vacuum distillation. A polymerization inhibitor (like 4-tert-butylcatechol) should be added during distillation and for storage.
| Parameter | Value / Condition | Reference |
| Starting Material | 1-Bromo-4-(1-bromoethyl)benzene | - |
| Reagents | Potassium tert-butoxide (KOtBu) | General Practice |
| Solvent | Tetrahydrofuran (THF) | General Practice |
| Temperature | Room Temperature to 50 °C | General Expectation |
| Reaction Time | 2-4 hours | General Expectation |
| Expected Yield | >90% | [7] |
| Purification | Vacuum Distillation | General Practice |
Step 4: Anti-Markovnikov Hydrobromination
The final step is the radical-mediated addition of hydrogen bromide across the double bond of 4-bromostyrene. In the presence of peroxides, the addition is regioselective and follows an anti-Markovnikov pattern, yielding the desired this compound.[8][9]
Experimental Protocol:
-
Dissolve 4-bromostyrene (1.0 eq) in a non-polar solvent like hexane or in the absence of solvent.
-
Add a radical initiator, such as benzoyl peroxide or AIBN (catalytic amount, ~0.02 eq).
-
Bubble dry hydrogen bromide (HBr) gas through the solution, or use a solution of HBr in acetic acid, while maintaining the temperature at or below room temperature. The reaction can also be initiated with UV light.[10]
-
The reaction is typically rapid. Monitor for completion using TLC or GC-MS.
-
Once complete, wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the final product, this compound. Purification can be achieved via column chromatography or vacuum distillation if necessary.
| Parameter | Value / Condition | Reference |
| Starting Material | 4-Bromostyrene | - |
| Reagents | Hydrogen Bromide (HBr), AIBN or Peroxide | [8][10] |
| Conditions | Room Temperature, with radical initiator | |
| Reaction Time | 1-3 hours | [10] |
| Expected Yield | 80-95% | [10] |
| Purification | Workup, Column Chromatography or Distillation | General Practice |
Characterization of Final Product: this compound
Physical and Spectroscopic Data:
| Property | Value | Reference |
| CAS Number | 1746-28-7 | |
| Molecular Formula | C₈H₈Br₂ | |
| Molecular Weight | 263.96 g/mol | |
| Boiling Point | 268.2 ± 15.0 °C at 760 mmHg | |
| Density | 1.7 ± 0.1 g/cm³ |
Predicted NMR Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the bromine atom.
-
δ ~7.1 ppm (d, 2H): Aromatic protons meta to the bromine atom.
-
δ ~3.6 ppm (t, 2H): Methylene protons adjacent to the bromine on the side chain (-CH₂-Br).
-
δ ~3.2 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂-).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~138 ppm: Aromatic quaternary carbon attached to the ethyl group.
-
δ ~132 ppm: Aromatic C-H carbons meta to the bromine.
-
δ ~131 ppm: Aromatic C-H carbons ortho to the bromine.
-
δ ~121 ppm: Aromatic quaternary carbon attached to the bromine.
-
δ ~38 ppm: Benzylic carbon (-Ar-CH₂-).
-
δ ~32 ppm: Carbon bearing the bromine on the side chain (-CH₂-Br).
-
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should perform small-scale trials to optimize the conditions for each step. Standard laboratory safety protocols must be followed when handling hazardous reagents such as bromine and strong acids.
References
- 1. nbinno.com [nbinno.com]
- 2. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromoethylbenzene(1973-22-4) 1H NMR spectrum [chemicalbook.com]
- 4. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 1H NMR spectrum [chemicalbook.com]
- 5. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 9. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]
- 10. chiralen.com [chiralen.com]
stability and storage conditions for 1-Bromo-4-(2-bromoethyl)benzene
An In-depth Technical Guide on the Stability and Storage of 1-Bromo-4-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional organic compound utilized in various synthetic applications, including the pharmaceutical and material sciences. Its utility is intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and potential degradation pathways of this compound. While specific kinetic data for this compound is not extensively published, this guide extrapolates from the known chemistry of analogous aryl bromides and bromoalkyl compounds to provide a robust framework for its handling and stability assessment. Detailed experimental protocols for forced degradation studies are also presented to enable researchers to determine its stability under specific laboratory conditions.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is essential for its proper handling and for designing stability studies.
| Property | Value | Reference(s) |
| CAS Number | 1746-28-7 | [1] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 268.2 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/cm³ | [1] |
| Solubility | Likely soluble in organic solvents, insoluble in water |
Stability Profile and Potential Degradation Pathways
The chemical structure of this compound, featuring both an aromatic bromine and a primary alkyl bromide, dictates its stability and potential degradation routes under various stress conditions.
Hydrolysis
The bromoethyl group is susceptible to nucleophilic substitution by water, particularly under neutral to basic conditions, leading to the formation of 2-(4-bromophenyl)ethanol. This reaction is a primary degradation pathway in aqueous environments. The aromatic bromine is generally stable to hydrolysis under typical conditions.[3][4]
Photodegradation
Aromatic bromine compounds can be susceptible to photodegradation upon exposure to UV light.[5] The carbon-bromine bond on the benzene ring can undergo homolytic cleavage, leading to the formation of radical species and subsequent secondary reactions. The presence of a chromophore in the molecule suggests that it may absorb light in the UV region, making photostability a key consideration.
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. While the molecule is generally stable at room temperature, prolonged exposure to high heat can lead to the cleavage of the C-Br bonds, potentially generating hydrogen bromide gas and other decomposition byproducts.[4]
Oxidation
While the core structure is relatively stable to oxidation, the presence of the ethyl bridge could be a site for oxidative attack under harsh conditions, although this is generally considered a less probable degradation pathway compared to hydrolysis and photolysis.
A logical workflow for assessing these degradation pathways is crucial for a comprehensive stability analysis.
Recommended Storage and Handling Conditions
To ensure the long-term integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles for aryl bromides.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 2-8°C for long-term stability. | Minimizes the rate of potential thermal degradation and hydrolysis if moisture is present. |
| Light | Store in a tightly sealed, light-resistant container (e.g., amber glass bottle). | Protects the compound from photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidative degradation, although this is a lower risk. |
| Moisture | Keep the container tightly closed to prevent moisture ingress. | Minimizes the risk of hydrolysis of the bromoethyl group. |
| Incompatible Materials | Store away from strong oxidizing agents. | Prevents potentially vigorous reactions. |
The relationship between storage conditions and compound stability is critical for maintaining its purity and efficacy in research and development.
References
An In-depth Technical Guide on the Solubility of 1-Bromo-4-(2-bromoethyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties of 1-Bromo-4-(2-bromoethyl)benzene
-
Chemical Structure:
-
A benzene ring substituted with a bromine atom and a 2-bromoethyl group at the para positions.
-
-
Molecular Formula: C₈H₈Br₂
-
Molecular Weight: 263.96 g/mol
-
Appearance: Expected to be a liquid or a low-melting solid at room temperature.
-
Polarity: The molecule possesses a largely non-polar character due to the benzene ring and the ethyl chain. The two bromine atoms introduce some polarity, but the overall molecule is considered to be of low polarity.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another.[1][2][3] Given the predominantly non-polar nature of this compound, it is expected to exhibit good solubility in non-polar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents, particularly water, is expected to be very low.[3][4]
Haloalkanes and haloarenes, in general, tend to dissolve in organic solvents because the intermolecular forces formed between the halo-compound and the solvent are comparable in strength to the forces within the individual substances.[4]
Quantitative Solubility Data
As specific quantitative solubility data for this compound is not widely published, the following table provides an estimated qualitative and quantitative solubility profile in a range of common organic solvents. These estimations are based on the solubility of structurally similar compounds, such as bromobenzene and other bromoalkyl-substituted benzenes.[3][5]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene | High | The non-polar nature of these solvents effectively solvates the non-polar aromatic ring and alkyl chain of the solute. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile | Moderate to High | These solvents have sufficient polarity to interact with the polarizable bromine atoms while also being capable of solvating the non-polar regions of the molecule.[5] |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The polarity of the hydroxyl group in these solvents leads to strong hydrogen bonding, which is not as effectively disrupted by the non-polar solute. |
| Highly Polar | Water | Very Low / Insoluble | The significant difference in polarity and the inability of the solute to form strong hydrogen bonds with water molecules result in very poor solubility.[3][4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology for quantifying the solubility of this compound in a chosen organic solvent.
4.1. Materials and Equipment
-
This compound (pure solid or liquid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Glass vials or flasks with tight-fitting caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.[8]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[7]
-
-
Sample Preparation:
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve using the analytical instrument of choice by plotting the instrument response against the concentration of the standard solutions.
-
Dilute the filtered sample of the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualizations
Diagram 1: Factors Influencing Solubility
Caption: Logical relationship of factors determining the solubility of this compound.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: A generalized experimental workflow for the shake-flask solubility determination method.
References
key chemical reactions involving 1-Bromo-4-(2-bromoethyl)benzene
An In-depth Technical Guide to the Core Chemical Reactions of 1-Bromo-4-(2-bromoethyl)benzene
Introduction
This compound (CAS No: 1746-28-7), also known as 4-bromophenethyl bromide, is a bifunctional aromatic compound with the linear formula BrC₆H₄CH₂CH₂Br. Its structure, featuring two bromine atoms attached to distinct carbon environments—one on the aromatic ring and one on the ethyl side chain—makes it a highly versatile and valuable building block in organic synthesis. The differential reactivity of the primary alkyl bromide versus the aryl bromide allows for selective, stepwise functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the key chemical reactions involving this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Synthesis of this compound
The synthesis of this compound typically starts from 4-bromostyrene or 4-bromoethylbenzene. A common and effective method involves the anti-Markovnikov addition of hydrogen bromide (HBr) to 4-bromostyrene. This reaction is often initiated by radicals, for example, using benzoyl peroxide or azobisisobutyronitrile (AIBN), to ensure the bromine atom adds to the terminal carbon of the vinyl group.[1]
Another route is the radical bromination of 1-bromo-4-ethylbenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator and light, which selectively brominates the benzylic position of the ethyl group. However, this would yield 1-bromo-4-(1-bromoethyl)benzene. To obtain the target molecule, a different precursor like 2-(4-bromophenyl)ethanol would be required, which can be converted to the desired product via reaction with a brominating agent like phosphorus tribromide (PBr₃).
Core Reactivity and Key Reactions
The primary utility of this compound stems from the orthogonal reactivity of its two C-Br bonds. The C(sp³)-Br bond of the bromoethyl group is susceptible to nucleophilic substitution and elimination reactions, while the C(sp²)-Br bond on the benzene ring is predominantly reactive in metal-catalyzed cross-coupling reactions.
Reactions at the Alkyl Bromide (Side Chain)
The primary alkyl bromide on the ethyl side chain is highly reactive towards nucleophiles and strong bases.
This class of reactions is the most common transformation for the bromoethyl group, typically proceeding via an Sₙ2 mechanism.[2] This allows for the introduction of a wide variety of functional groups.
-
Cyanation: Reaction with sodium or potassium cyanide yields 3-(4-bromophenyl)propanenitrile, a precursor for carboxylic acids, amines, and other derivatives.[2]
-
Azide Formation: Treatment with sodium azide (NaN₃) produces 1-(2-azidoethyl)-4-bromobenzene, which can be subsequently reduced to the corresponding amine or used in click chemistry.
-
Ether Synthesis (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides (e.g., sodium ethoxide) furnishes the corresponding ethers.[2]
-
Amine Alkylation: Primary and secondary amines can be alkylated to form secondary and tertiary amines, respectively.
When treated with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), this compound undergoes an E2 elimination reaction to yield 4-bromostyrene.
Reactions at the Aryl Bromide (Aromatic Ring)
The aryl bromide is relatively inert to the conditions used for side-chain modification but serves as an excellent handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium catalysis.
These reactions are cornerstones of modern organic synthesis and are widely used to build complex molecular scaffolds.[3]
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl linkage.[4][5] The reactivity of aryl halides in Suzuki coupling is typically I > Br > Cl.[4]
-
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylalkyne.[6][7][8] The reaction is tolerant of many functional groups and can be carried out under mild conditions.[7]
-
Heck-Mizoroki Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene.[9][10] It is a powerful method for the synthesis of substituted styrenes and other vinylated arenes.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine, producing arylamines.
The aryl bromide can be converted into a Grignard reagent, 4-(2-bromoethyl)phenylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[11][12] This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new C-C bonds. Care must be taken to avoid intramolecular reactions or reactions with the alkyl bromide functionality.
Data Presentation: Summary of Key Reactions
| Reaction Type | Reagents & Conditions | Functional Group Transformation | Typical Yield (%) |
| Side-Chain Reactions | |||
| Nucleophilic Substitution (Cyanation) | NaCN, DMSO, 60-80 °C | -CH₂CH₂Br → -CH₂CH₂CN | 85-95 |
| Nucleophilic Substitution (Azidation) | NaN₃, DMF, rt | -CH₂CH₂Br → -CH₂CH₂N₃ | >90 |
| Elimination (Dehydrobromination) | t-BuOK, THF, 0 °C to rt | -CH₂CH₂Br → -CH=CH₂ | 70-85 |
| Aromatic Ring Reactions | |||
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | Ar-Br → Ar-Ar' | 80-95[13] |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | Ar-Br → Ar-C≡C-R | 85-95[6] |
| Heck-Mizoroki Reaction | Alkene (e.g., Styrene), Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C | Ar-Br → Ar-CH=CH-R | 70-90[9] |
| Grignard Formation | Mg turnings, I₂ (cat.), THF, reflux | Ar-Br → Ar-MgBr | 80-90[12] |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
Objective: To synthesize 1-(2-bromoethyl)-4-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous THF.
-
Sequentially add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq) to the solution at room temperature with stirring.
-
Add phenylacetylene (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction for 3 hours at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[6]
Protocol 2: Nucleophilic Substitution with Sodium Azide
Objective: To synthesize 1-(2-azidoethyl)-4-bromobenzene.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution in one portion.
-
Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product, which can be used without further purification or purified by chromatography if necessary.
Mandatory Visualizations
Caption: Differential reactivity of the two bromine atoms in this compound.
Caption: Workflow for a selective, two-step sequential functionalization reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Selective Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-(2-bromoethyl)benzene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction is pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. 1-Bromo-4-(2-bromoethyl)benzene is a valuable bifunctional building block for these applications. It possesses two distinct carbon-bromine bonds: an aryl C(sp²)–Br bond and an alkyl C(sp³)–Br bond. This difference in hybridization and bond strength allows for chemoselective functionalization.
Under typical palladium-catalyzed Suzuki-Miyaura conditions, the aryl bromide is significantly more reactive than the alkyl bromide.[4] This differential reactivity enables the selective coupling of an aryl or vinyl boronic acid at the aromatic ring, leaving the bromoethyl moiety intact for subsequent transformations. This two-stage synthetic strategy allows for the controlled and sequential introduction of different molecular fragments, making this compound a versatile precursor for complex molecular architectures, particularly in the synthesis of drug candidates and functional materials.
Principle of Selective Coupling
The chemoselectivity of the Suzuki-Miyaura reaction with this compound hinges on the faster oxidative addition of the palladium(0) catalyst to the aryl C-Br bond compared to the alkyl C-Br bond. By carefully selecting the catalyst, ligand, and reaction conditions, the aromatic ring can be selectively functionalized to produce 4-(2-bromoethyl)-1,1'-biphenyl derivatives.
References
Application Notes and Protocols for 1-Bromo-4-(2-bromoethyl)benzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-Bromo-4-(2-bromoethyl)benzene (CAS No: 1746-28-7) as a versatile building block in the design and synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The unique structural feature of this reagent, possessing two distinct carbon-bromine bonds, allows for selective and sequential functionalization, making it a valuable tool in medicinal chemistry.
Introduction: The Concept of Orthogonal Reactivity
This compound contains two bromine substituents with different chemical reactivities:
-
Alkyl Bromide (-CH₂CH₂Br): The bromine on the ethyl chain is analogous to a primary alkyl halide. It is highly susceptible to nucleophilic substitution (SN2) reactions.
-
Aryl Bromide (-C₆H₄Br): The bromine directly attached to the aromatic ring is significantly less reactive towards classical nucleophilic substitution. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions.
This difference in reactivity allows for a "two-step" functionalization strategy, where one part of the molecule can be modified while the other remains intact for a subsequent transformation. This is a powerful approach for the convergent synthesis of complex drug molecules.
Applications in Pharmaceutical Scaffolding
While direct synthesis of a marketed drug using this specific building block is not prominently documented in publicly available literature, its structure lends itself to the synthesis of various important pharmaceutical scaffolds. The 4-bromophenethyl moiety can be found in precursors to antagonists for various receptors and inhibitors for a range of enzymes. The general synthetic strategies enabled by this building block include:
-
Introduction of a Flexible Linker: The ethylamine portion, accessible via nucleophilic substitution, can serve as a flexible linker to connect a pharmacophore to another part of a molecule, influencing binding affinity and pharmacokinetic properties.
-
Synthesis of Biaryl Structures: The aryl bromide allows for the creation of biaryl structures, a common motif in many drugs, through Suzuki, Stille, or other cross-coupling reactions. These biaryl systems are often crucial for protein-ligand interactions.
-
Elaboration into Heterocyclic Systems: The dual functionality can be exploited to construct various heterocyclic ring systems that are prevalent in medicinal chemistry.
Experimental Protocols and Data
The following protocols are representative methodologies for the selective functionalization of this compound. The quantitative data presented in the tables are illustrative and based on typical yields for these types of reactions with similar substrates. Optimization may be required for specific applications.
3.1. Protocol 1: Selective Nucleophilic Substitution at the Alkyl Bromide
This protocol describes the reaction of this compound with a generic primary amine nucleophile to form a secondary amine, leaving the aryl bromide untouched.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the primary amine (1.2 eq) to the stirred mixture.
-
Heat the reaction mixture to 60°C and stir for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by silica gel column chromatography if necessary.
Table 1: Representative Data for Nucleophilic Substitution Reactions
| Nucleophile (Example) | Product | Typical Yield (%) |
| Benzylamine | N-Benzyl-2-(4-bromophenyl)ethan-1-amine | 85-95 |
| Sodium Azide (NaN₃) | 1-(2-azidoethyl)-4-bromobenzene | >90 |
| Sodium Phenoxide | 1-Bromo-4-(2-phenoxyethyl)benzene | 80-90 |
3.2. Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the Aryl Bromide
This protocol details the coupling of the aryl bromide with a boronic acid, assuming the alkyl bromide has either been previously functionalized or is stable to the reaction conditions.
Materials:
-
This compound (or its derivative from Protocol 1)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Data for Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid (Example) | Product | Typical Yield (%) |
| Phenylboronic acid | 4-(2-Bromoethyl)-1,1'-biphenyl | 75-90 |
| 4-Methoxyphenylboronic acid | 4'-(2-Bromoethyl)-4-methoxy-1,1'-biphenyl | 70-85 |
| Pyridine-3-boronic acid | 3-(4'-(2-Bromoethyl)phenyl)pyridine | 65-80 |
Visualization of Synthetic Pathways and Workflows
4.1. Logical Relationship of Dual Reactivity
The following diagram illustrates the distinct reactivity of the two bromine atoms in this compound.
Caption: Dual reactivity pathways of this compound.
4.2. Experimental Workflow for Sequential Functionalization
This diagram outlines a typical experimental workflow for a two-step synthesis using this compound.
Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-4-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-Bromo-4-(2-bromoethyl)benzene with terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation is widely utilized in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3]
The substrate, this compound, presents a unique case for selectivity, as the Sonogashira coupling is highly selective for the more reactive aryl bromide over the alkyl bromide.[3][4] This allows for the selective alkynylation at the aromatic ring, leaving the bromoethyl moiety intact for subsequent functionalization.
Reaction Principle
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst.[1][2] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide intermediate. A subsequent transmetalation step followed by reductive elimination yields the desired arylalkyne product and regenerates the active palladium(0) catalyst.[4][5] An amine base is typically employed to neutralize the hydrogen halide formed during the reaction.[6]
Experimental Protocols
Two primary protocols are provided: a standard copper-co-catalyzed Sonogashira coupling and a copper-free alternative. The copper-free version is particularly useful for minimizing the common side reaction of alkyne homocoupling (Glaser coupling).[2][3][7]
Protocol 1: Standard Copper-Co-catalyzed Sonogashira Coupling
This protocol is a general procedure adapted from established methods for aryl bromides.[4][8]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[3]
-
Copper(I) iodide (CuI, 2-10 mol%)[4]
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2-3 equivalents)[4]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))[8]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.04 eq).
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
Add the amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates prone to homocoupling.[2][7]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]
-
Amine base (e.g., piperidine or pyrrolidine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Add the anhydrous solvent (e.g., DMF).
-
Add the amine base (e.g., piperidine, 2.5 eq) and the terminal alkyne (1.3 eq).
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for Sonogashira coupling reactions with various aryl bromides under different conditions. This data can serve as a guideline for optimizing the reaction with this compound.
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 88 |
| 3 | 4-Bromoanisole | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | Toluene | 80 | 92 |
| 4 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | - | Piperidine | DMF | 100 | 75 |
| 5 | 1-Bromo-4-fluorobenzene | 1-Octyne | PdCl₂(dppf) (2) | CuI (4) | Et₃N | THF | 60 | 90 |
Visualizations
The following diagrams illustrate the key processes involved in the Sonogashira coupling reaction.
References
- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Heck Coupling Reactions Involving 1-Bromo-4-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for leveraging 1-Bromo-4-(2-bromoethyl)benzene in palladium-catalyzed Heck coupling reactions. This substrate is of particular interest as it possesses two distinct carbon-bromine bonds: a reactive aryl bromide amenable to classic Heck coupling and a primary alkyl bromide. This bifunctional nature allows for versatile synthetic strategies, including selective single Heck couplings and sequential or one-pot double Heck reactions, opening avenues for the synthesis of complex styrenyl compounds and extended conjugated systems.
The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] While the reaction is well-established for aryl and vinyl halides, reactions involving alkyl halides are more challenging due to slower oxidative addition rates and the propensity for side reactions like β-hydride elimination.[2] The inherent difference in reactivity between the sp²-hybridized aryl C-Br bond and the sp³-hybridized alkyl C-Br bond in this compound can be exploited to achieve chemoselective transformations.
Two primary synthetic pathways can be envisioned for this compound in Heck coupling reactions:
-
Selective Heck Coupling at the Aryl Bromide: This approach focuses on the selective reaction of the aryl bromide with an alkene, leaving the 2-bromoethyl group intact for subsequent functionalization.
-
One-Pot Elimination and Double Heck Coupling: This strategy involves the in-situ formation of 4-bromostyrene via base-induced elimination of HBr from the 2-bromoethyl group, followed by a Heck coupling. A subsequent Heck reaction at the aryl bromide position can lead to disubstituted stilbene derivatives.
Protocol 1: Selective Heck Coupling of this compound with an Alkene
This protocol details the selective coupling of an alkene at the aryl bromide position of this compound. Careful control of reaction conditions is crucial to favor the oxidative addition at the aryl C-Br bond while minimizing reactions at the alkyl C-Br bond.
Experimental Protocol
Reaction Setup:
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add an anhydrous solvent (e.g., DMF, DMAc, or toluene) via syringe.
-
Add a suitable base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.) to the reaction mixture.
Reaction Execution:
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80°C to 120°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.
Data Presentation: Summary of Reaction Conditions for Selective Heck Coupling
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Substrate of interest. |
| Alkene | Styrene, Acrylates, etc. | Typically used in 1.2 to 1.5 excess. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common and air-stable precursor.[1] |
| Ligand | PPh₃, P(o-tol)₃, or other phosphine ligands (2-10 mol%) | Ligand choice can influence reaction efficiency. |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-2.5 equiv.) | The base neutralizes the HBr generated during the reaction.[1] |
| Solvent | DMF, DMAc, Toluene | Anhydrous polar aprotic solvents are commonly used. |
| Temperature | 80-120 °C | Temperature should be optimized for specific substrates. |
| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS for completion. |
Protocol 2: One-Pot Elimination and Double Heck Coupling
This protocol outlines a one-pot procedure where this compound first undergoes an elimination reaction to form 4-bromostyrene, which then participates in a Heck coupling with another alkene. This is followed by a second Heck coupling at the aryl bromide position. This approach is suitable for synthesizing unsymmetrical stilbene derivatives.
Experimental Protocol
Reaction Setup:
-
In a dry Schlenk flask, combine this compound (1.0 equiv.), the first alkene (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand.
-
Purge the flask with an inert gas.
-
Add an anhydrous solvent and a strong base (e.g., K₂CO₃, 3.0 equiv.) to facilitate both the initial elimination and the subsequent Heck couplings.[3]
Reaction Execution:
-
Heat the reaction mixture to a higher temperature, typically 130-140°C, to promote the in-situ formation of the styrene intermediate and subsequent couplings.[3]
-
After a set period, the second alkene can be added to the reaction mixture if a different alkene is desired for the second coupling.
-
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
Data Presentation: Summary of Reaction Conditions for One-Pot Double Heck Coupling
| Parameter | Condition | Notes |
| Starting Material | This compound | Undergoes in-situ elimination to 4-bromostyrene. |
| Alkene(s) | Styrene derivatives, acrylates, etc. | Can be added sequentially or all at once. |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | Higher catalyst loading may be required. |
| Ligand | Phosphine or NHC ligands | Ligand choice is critical for efficiency. |
| Base | K₂CO₃ (3.0 equiv. or more) | A stronger base and higher stoichiometry are often needed.[3] |
| Solvent | DMAc, NMP | High-boiling polar aprotic solvents are preferred. |
| Temperature | 130-140 °C | Higher temperatures facilitate both elimination and coupling.[3] |
| Reaction Time | 12-48 hours | Dependent on the reactivity of the coupling partners. |
Visualizations
Reaction Pathway Diagrams
Caption: Catalytic cycle for the selective Heck coupling at the aryl bromide position.
Caption: Workflow for the one-pot elimination and double Heck coupling sequence.
References
Application Notes and Protocols for the Synthesis of Liquid Crystal Intermediates from 1-Bromo-4-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various liquid crystal intermediates starting from the readily available building block, 1-Bromo-4-(2-bromoethyl)benzene. The differential reactivity of the aliphatic and aromatic bromine atoms allows for selective functionalization, making it a versatile precursor for a range of calamitic (rod-shaped) liquid crystals. The following protocols detail the synthesis of representative ether, biphenyl, and ester-containing liquid crystal intermediates.
Introduction
This compound possesses two distinct reactive sites: a primary alkyl bromide and an aryl bromide. The benzylic bromine is susceptible to nucleophilic substitution reactions (SN2), while the aromatic bromine is ideal for metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex organic molecules, a crucial aspect in the design of materials with specific liquid crystalline properties. These protocols are designed to be a practical guide for researchers in the field of materials science and medicinal chemistry.
Synthesis of Ether-Linked Liquid Crystal Intermediates
Ether linkages are common in liquid crystal structures, providing a balance of flexibility and rigidity to the molecular core. The Williamson ether synthesis is a robust method for forming these linkages. In this protocol, the more reactive benzylic bromine of this compound is selectively targeted in a nucleophilic substitution reaction with a substituted phenol.
Protocol 1: Synthesis of 1-(4-Biphenyloxy)-2-(4-bromophenyl)ethane
This protocol details the synthesis of an ether-linked intermediate by reacting this compound with 4-hydroxybiphenyl.
Reaction Scheme:
Figure 1. Synthesis of 1-(4-Biphenyloxy)-2-(4-bromophenyl)ethane.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybiphenyl (1.70 g, 10 mmol), this compound (2.64 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Reaction: Stir the mixture vigorously and heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then recrystallized from ethanol to yield the pure 1-(4-biphenyloxy)-2-(4-bromophenyl)ethane.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| This compound | 263.96 | 2.64 g | 10 | - |
| 4-Hydroxybiphenyl | 170.21 | 1.70 g | 10 | - |
| Potassium Carbonate | 138.21 | 2.76 g | 20 | - |
| 1-(4-Biphenyloxy)-2-(4-bromophenyl)ethane | 353.26 | - | - | ~85% |
Synthesis of Biphenyl-Containing Liquid Crystal Intermediates
The biphenyl core is a fundamental structural motif in many nematic liquid crystals. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds to construct this core structure. In this protocol, the aryl bromide of the previously synthesized ether is coupled with a substituted boronic acid.
Protocol 2: Synthesis of 4'-Cyano-4-(2-(4-biphenyloxy)ethyl)biphenyl
This protocol describes the Suzuki coupling of 1-(4-biphenyloxy)-2-(4-bromophenyl)ethane with 4-cyanophenylboronic acid.
Reaction Scheme:
Figure 2. Suzuki coupling to form a cyanobiphenyl intermediate.
Experimental Protocol:
-
Reaction Setup: In a 100 mL Schlenk flask, combine 1-(4-biphenyloxy)-2-(4-bromophenyl)ethane (3.53 g, 10 mmol), 4-cyanophenylboronic acid (1.76 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (40 mL) and water (10 mL).
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After filtering, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| 1-(4-Biphenyloxy)-2-(4-bromophenyl)ethane | 353.26 | 3.53 g | 10 | - |
| 4-Cyanophenylboronic acid | 146.94 | 1.76 g | 12 | - |
| Pd(PPh3)4 | 1155.56 | 0.58 g | 0.5 | - |
| 4'-Cyano-4-(2-(4-biphenyloxy)ethyl)biphenyl | 375.48 | - | - | ~90% |
Synthesis of Ester-Linked Liquid Crystal Intermediates
Ester linkages provide polarity and influence the melting and clearing points of liquid crystals. This synthetic route first involves the conversion of the benzylic bromide to an alcohol, followed by esterification.
Protocol 3: Two-Step Synthesis of 4-Bromophenethyl-4'-hexyloxybenzoate
Step 1: Hydrolysis of this compound to 4-Bromophenethyl alcohol
Reaction Scheme:
Figure 3. Hydrolysis of the benzylic bromide.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (13.2 g, 50 mmol) and calcium carbonate (6.0 g, 60 mmol) in a mixture of 100 mL of water and 50 mL of dioxane.
-
Reaction: Heat the mixture to reflux with stirring for 12 hours.
-
Work-up: Cool the reaction mixture and filter off the excess calcium carbonate. Extract the filtrate with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 4-bromophenethyl alcohol, which can be used in the next step without further purification.
Quantitative Data (Step 1):
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| This compound | 263.96 | 13.2 g | 50 | - |
| Calcium Carbonate | 100.09 | 6.0 g | 60 | - |
| 4-Bromophenethyl alcohol | 201.06 | - | - | ~95% (crude) |
Step 2: Fischer Esterification of 4-Bromophenethyl alcohol with 4-Hexyloxybenzoic acid
Reaction Scheme:
Figure 4. Esterification to form the final product.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hexyloxybenzoic acid (11.1 g, 50 mmol) and 4-bromophenethyl alcohol (10.05 g, 50 mmol) in 200 mL of anhydrous dichloromethane (DCM) in an ice bath, add 4-(dimethylamino)pyridine (DMAP) (0.61 g, 5 mmol).
-
Reagent Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (11.3 g, 55 mmol) in 50 mL of DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Quantitative Data (Step 2):
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| 4-Bromophenethyl alcohol | 201.06 | 10.05 g | 50 | - |
| 4-Hexyloxybenzoic acid | 222.28 | 11.1 g | 50 | - |
| DCC | 206.33 | 11.3 g | 55 | - |
| 4-Bromophenethyl-4'-hexyloxybenzoate | 405.34 | - | - | ~90% |
Summary of Synthetic Pathways
The following workflow diagram illustrates the synthetic versatility of this compound in the preparation of diverse liquid crystal intermediates.
Figure 5. Synthetic routes from this compound.
These protocols provide a foundation for the synthesis of a wide array of liquid crystal intermediates. By varying the nucleophile in the Williamson ether synthesis, the boronic acid in the Suzuki coupling, or the carboxylic acid in the esterification, a library of compounds with diverse mesomorphic properties can be generated. Researchers are encouraged to adapt and optimize these procedures for their specific target molecules.
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 1-Bromo-4-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and protocols for the chemoselective Buchwald-Hartwig amination of 1-Bromo-4-(2-bromoethyl)benzene. This substrate is of particular interest as it possesses two distinct carbon-bromine bonds: a reactive aryl bromide on the benzene ring and a less reactive alkyl bromide on the ethyl side chain. The protocols herein are designed to selectively functionalize the aryl bromide, leaving the alkyl bromide intact for subsequent synthetic transformations. This selective amination provides a valuable building block for the synthesis of a wide range of complex molecules.
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[2] The choice of ligand is critical to promote the desired reductive elimination and suppress side reactions.[3]
Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides with various amines. While specific data for this compound is not extensively reported, the data for analogous aryl bromides provides a strong foundation for optimizing the reaction.
| Aryl Bromide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(trichloromethyl)benzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | High |
| 1-Bromo-4-(trichloromethyl)benzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | High |
| 4-Bromotoluene | N,N,N'-trimethyl-1,2-diaminoethane | (SIPr)Pd(methallyl)Cl (3) | - | LHMDS | Toluene | 70 | 5 | 85[4] |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 100 (MW) | 0.17 | >95[5] |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
Experimental Protocols
The following protocols are provided as a starting point for the chemoselective Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary to achieve the highest yields for specific amine coupling partners.
Protocol 1: General Procedure for the Amination of this compound with an Aryl Amine
This protocol is adapted from established procedures for the amination of aryl bromides.[6]
Materials:
-
This compound
-
Aryl amine (e.g., Aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-(2-bromoethyl)aniline.
Protocol 2: General Procedure for the Amination of this compound with an Aliphatic Amine
This protocol is adapted for use with aliphatic amines, which may require different reaction conditions.[6]
Materials:
-
This compound
-
Aliphatic amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Reaction vial with a screw cap
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add the aliphatic amine (1.5 mmol, 1.5 equiv) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cross-Coupling Reactions with 1-Bromo-4-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(2-bromoethyl)benzene is a versatile bifunctional building block in organic synthesis, offering two distinct reactive sites for carbon-carbon and carbon-heteroatom bond formation. The presence of both an aryl bromide (a C(sp²)-Br bond) and an ethyl bromide (a C(sp³)-Br bond) allows for selective and sequential functionalization, making it a valuable precursor in the synthesis of complex molecules for pharmaceutical and materials science applications. The chemoselective functionalization of the aryl bromide via palladium-catalyzed cross-coupling reactions, while preserving the bromoethyl moiety for subsequent transformations, is a key strategy in its synthetic utility.
This document provides detailed application notes and experimental protocols for the chemoselective Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions of this compound, focusing on conditions that favor reaction at the aryl C-Br bond.
Data Presentation: Representative Yields in Chemoselective Cross-Coupling Reactions
The following tables summarize representative yields for chemoselective cross-coupling reactions of aryl bromides bearing haloalkyl side chains. While specific data for this compound is limited in the literature, the presented data for analogous substrates provides a strong starting point for reaction optimization. Researchers should note that yields are highly dependent on the specific coupling partner and reaction conditions and may require further optimization for the target substrate.
Table 1: Representative Yields for Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-4-(haloalkyl)benzenes with Various Boronic Acids
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 100 | ~88 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | ~85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | ~92 |
Data is illustrative and based on reactions with structurally similar aryl bromides containing haloalkyl groups. Optimization for this compound is recommended.
Table 2: Representative Yields for Chemoselective Sonogashira Coupling of 1-Bromo-4-(haloalkyl)benzenes with Terminal Alkynes
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | ~85-95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | ~80 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N/DMF | 50 | ~90 | |
| 4 | 4-Ethynylanisole | PdCl₂(dppf) (3) | CuI (5) | Piperidine | DMF | 80 | ~88 |
Data is illustrative and based on reactions with structurally similar aryl bromides containing haloalkyl groups. Optimization for this compound is recommended.
Table 3: Representative Yields for Chemoselective Heck Reaction of 1-Bromo-4-(haloalkyl)benzenes with Alkenes
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | ~90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMA | 120 | ~85 |
| 3 | Methyl methacrylate | Pd/C (5) | - | Na₂CO₃ | NMP | 140 | ~80 |
| 4 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ | Dioxane | 110 | ~75 |
Data is illustrative and based on reactions with structurally similar aryl bromides containing haloalkyl groups. Optimization for this compound is recommended.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware to prevent oxidation of the palladium(0) active catalyst and reaction with moisture. Solvents should be anhydrous and degassed prior to use. The bromoethyl group is susceptible to elimination of HBr under strongly basic conditions and high temperatures. Therefore, the use of milder bases and the lowest effective reaction temperature is recommended to preserve this functional group.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of the aryl bromide moiety of this compound with an arylboronic acid. The use of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is recommended to favor the oxidative addition at the C(sp²)-Br bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the Schlenk flask.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).
-
Seal the flask and purge with argon or nitrogen for 10-15 minutes by bubbling the gas through the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(2-bromoethyl)-1,1'-biphenyl derivative.
Protocol 2: Chemoselective Sonogashira Coupling
This protocol outlines the selective coupling of the aryl bromide of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (THF or Toluene) and the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to a temperature between 50-70 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and ammonium salts, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired 1-(4-(2-bromoethyl)phenyl)alkyne.
Protocol 3: Chemoselective Heck Reaction
This protocol provides a method for the selective olefination of the aryl bromide in this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (4 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube or sealed reaction vessel, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add the base (Et₃N or K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (DMF or NMP) and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 4-(2-bromoethyl)stilbene or cinnamate derivative.
Mandatory Visualizations
Caption: Experimental workflow for cross-coupling reactions.
Caption: Influence of parameters on reaction outcome.
Application Notes and Protocols for 1-Bromo-4-(2-bromoethyl)benzene in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1-Bromo-4-(2-bromoethyl)benzene as a versatile building block in the synthesis of advanced organic electronic materials. This document details its applications, key chemical properties, and experimental protocols for its use in creating conjugated polymers for devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
Introduction
This compound is a dibrominated aromatic compound with the molecular formula C₈H₈Br₂.[1] Its structure, featuring both an aromatic bromine and a benzylic bromine, allows for selective and sequential chemical modifications, making it a valuable precursor in the synthesis of complex molecular architectures for organic electronics.[2] The progress in organic electronic devices, including OLEDs and OFETs, heavily relies on the development of novel organic semiconductors, for which this compound serves as a key starting material.[3]
The distinct reactivity of the two carbon-bromine bonds is central to its utility. The benzylic C(sp³)-Br bond is highly susceptible to nucleophilic substitution, while the aromatic C(sp²)-Br bond is an excellent participant in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2][4][5] This differential reactivity enables the synthesis of well-defined conjugated polymers and oligomers with tailored optoelectronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a related precursor, 1-bromo-4-ethylbenzene, is presented below.
| Property | This compound | 1-Bromo-4-ethylbenzene | Reference |
| CAS Number | 1746-28-7 | 1585-07-5 | [6][7] |
| Molecular Formula | C₈H₈Br₂ | C₈H₉Br | [1][7] |
| Molecular Weight | 263.96 g/mol | 185.061 g/mol | [1][7] |
| Appearance | Not specified | Liquid | [7] |
| Purity | Typically ≥97% | Not specified | [8] |
| Storage | Inert atmosphere, 2-8°C | Not specified | [2] |
Applications in Organic Electronic Materials
The primary application of this compound is in the synthesis of conjugated polymers that can function as the active layer in various organic electronic devices. These materials are designed to have specific thermal, redox, and optical properties.[3]
-
Hole-Transport Materials (HTMs): Polymers derived from this monomer can be designed to have appropriate HOMO energy levels for efficient hole injection and transport in OLEDs and perovskite solar cells.[9][10]
-
Emissive Layers in OLEDs: By incorporating this building block into larger conjugated systems, materials that emit light in the visible spectrum can be synthesized. The specific emission color can be tuned by modifying the polymer backbone.
-
Organic Semiconductors in OFETs: The ability to form well-ordered, thin films from polymers synthesized using this precursor is crucial for achieving high charge carrier mobility in OFETs.
Experimental Protocols
The following are detailed protocols for the synthesis of conjugated polymers using this compound as a key monomer.
Protocol 1: Synthesis of a Poly(p-phenylene vinylene) (PPV) Derivative via Gilch Polymerization
The Gilch reaction is a widely used method for synthesizing PPV and its derivatives.[3] This protocol describes the polymerization of this compound to form a PPV derivative.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon.
-
Monomer Solution: this compound (1 equivalent) is dissolved in anhydrous THF in the Schlenk flask. The solution is degassed by three freeze-pump-thaw cycles.
-
Initiation: In a separate flask, potassium tert-butoxide (2.2 equivalents) is dissolved in anhydrous THF. This solution is then added dropwise to the monomer solution at room temperature under an inert atmosphere.
-
Polymerization: The reaction mixture is stirred vigorously at room temperature for 2-4 hours. The formation of a precipitate indicates polymer growth.
-
Work-up: The polymerization is quenched by the addition of methanol. The precipitated polymer is collected by filtration and washed sequentially with methanol and water to remove unreacted monomer and inorganic salts.
-
Purification: The polymer is further purified by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and catalyst residues. The chloroform fraction, containing the desired polymer, is collected.
-
Drying: The solvent is removed under reduced pressure, and the resulting polymer is dried in a vacuum oven.
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Cross-Coupling Polycondensation
Suzuki coupling is a versatile method for forming C-C bonds and is extensively used in the synthesis of conjugated polymers.[11] This protocol outlines a general procedure for the copolymerization of this compound (after conversion to a diboronic ester) with a dibromo-comonomer.
Materials:
-
This compound derived diboronic ester
-
A dibromo-comonomer (e.g., 2,7-dibromo-9,9-dihexylfluorene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous potassium carbonate (K₂CO₃) solution (2 M)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Preparation: A Schlenk flask is charged with the this compound derived diboronic ester (1 equivalent), the dibromo-comonomer (1 equivalent), and Pd(PPh₃)₄ (1-3 mol%). The flask is evacuated and backfilled with argon three times.
-
Reaction Setup: Degassed toluene and the degassed 2 M K₂CO₃ solution are added to the flask.
-
Polymerization: The reaction mixture is heated to 90-100°C and stirred vigorously for 48-72 hours. An increase in viscosity is typically observed as the polymer forms.
-
Work-up: The reaction is cooled to room temperature, and the polymer is precipitated by pouring the mixture into a large volume of methanol.
-
Purification: The polymer is collected by filtration and washed with water and methanol. Further purification is achieved by Soxhlet extraction with suitable solvents (e.g., acetone, hexanes, chloroform).
-
Drying: The purified polymer is dried in a vacuum oven.
Data Presentation
The following table summarizes representative quantitative data for polymers derived from precursors similar to this compound. These values are indicative of the properties that can be expected.
| Polymer Property | Representative Value | Method of Measurement |
| Number Average MW (Mn) | 10,000 - 50,000 g/mol | GPC |
| Weight Average MW (Mw) | 20,000 - 150,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| HOMO Energy Level | -5.1 to -5.8 eV | Cyclic Voltammetry |
| LUMO Energy Level | -2.5 to -3.2 eV | Cyclic Voltammetry |
| Optical Bandgap | 2.2 - 2.8 eV | UV-Vis Spectroscopy |
| Photoluminescence Maxima | 450 - 600 nm (in solution) | PL Spectroscopy |
Note: The exact properties of polymers derived from this compound will depend on the specific synthetic conditions and any comonomers used.
Visualizations
Synthetic Pathways
Caption: Gilch polymerization of this compound.
Caption: Suzuki polycondensation to form a conjugated copolymer.
Experimental Workflow
References
- 1. 1-Bromo-4-(1-bromoethyl)benzene | C8H8Br2 | CID 9838146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 1746-28-7|this compound|BLD Pharm [bldpharm.com]
- 7. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]
- 8. This compound | CAS#:1746-28-7 | Chemsrc [chemsrc.com]
- 9. Molecular versus polymeric hole transporting materials for perovskite solar cell application - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Novel Push-Pull Benzodithiophene-Containing Polymers as Hole-Transport Materials for Efficient Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-4-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed methodologies and troubleshooting advice for the purification of crude 1-Bromo-4-(2-bromoethyl)benzene.
Initial Consideration: Is Recrystallization the Correct Method?
It is a common misconception that all organic compounds can be purified by recrystallization. This technique is only suitable for compounds that are solid at room temperature. Our initial investigation into the physical properties of this compound indicates that it is likely a liquid at ambient temperatures. Multiple chemical suppliers do not list a melting point, and analogous compounds such as (1-bromoethyl)benzene and 1-bromo-4-ethylbenzene are liquids with low melting points.
Therefore, this guide will focus on the most appropriate purification techniques for a liquid product: column chromatography and distillation .
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying liquid compounds by separating them based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Sand
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small sample of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Visualize the spots under a UV lamp. The ideal solvent system will give the desired product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent (or a more volatile solvent like dichloromethane).
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent (determined from the TLC analysis) to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the progress of the separation by periodically running TLC on the collected fractions.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State at RT |
| This compound | C₈H₈Br₂ | 263.96 | 268.2 ± 15.0 | Liquid |
| 1-Bromo-4-ethylbenzene | C₈H₉Br | 185.06 | 204 | Liquid |
| 1-Bromo-2-ethylbenzene | C₈H₉Br | 185.06 | 199-200 | Liquid |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 220.4 | Solid |
| 4,4'-Diethyl-1,1'-biphenyl | C₁₆H₁₈ | 210.32 | 296-298 | Solid |
Troubleshooting Guide and FAQs
Q1: Why is my product not separating from an impurity on the column?
-
A1: This is likely due to the solvent system being either too polar or not polar enough, resulting in poor separation (co-elution).
-
Solution: Perform a more thorough TLC analysis with a range of solvent systems. Try varying the ratio of hexane to ethyl acetate. For non-polar compounds, you can also try other solvents like dichloromethane or toluene in your mixture. A gradient elution, where the polarity of the solvent is gradually increased during the chromatography, can also be effective.
-
Q2: I see a streak on my TLC plate instead of a distinct spot for my product. What does this mean?
-
A2: Streaking on a TLC plate often indicates that the sample is too concentrated or that the compound is interacting too strongly with the silica gel.
-
Solution: Dilute your sample before spotting it on the TLC plate. If streaking persists, it might be due to the acidic nature of the silica gel. You can try neutralizing the silica gel by adding a small amount of a base like triethylamine (1-2%) to your eluting solvent.
-
Q3: My product seems to be decomposing on the column. How can I prevent this?
-
A3: Some compounds, particularly those with sensitive functional groups, can degrade on the acidic surface of silica gel.
-
Solution: First, confirm decomposition by performing a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely decomposing. To mitigate this, you can use deactivated (neutral) silica gel or alumina as the stationary phase. Alternatively, running the column quickly (flash chromatography) can minimize the time your compound is in contact with the silica.
-
Q4: I have collected my pure fractions, but after removing the solvent, the yield is very low. Where did my product go?
-
A4: Low recovery can be due to several factors. The compound may be more soluble in the eluting solvent than anticipated, leading to it eluting in more fractions than expected. It's also possible that the compound is still on the column.
-
Solution: Before combining fractions, ensure you have analyzed all of them by TLC. Sometimes, the product can elute more slowly than expected. After running the column with your initial solvent system, you can try flushing the column with a more polar solvent (a "methanol purge") to see if any remaining product elutes.
-
Q5: Can I use distillation to purify my crude product?
-
A5: Distillation is a viable option if the boiling points of your desired product and the impurities are significantly different (generally >25 °C).
-
Solution: If you have a mixture of isomers (e.g., 1-bromo-4-ethylbenzene and 1-bromo-2-ethylbenzene), their boiling points are likely too close for simple distillation, and fractional distillation would be required.[1] For separating the desired product from much higher or lower boiling impurities, simple or vacuum distillation can be effective.
-
Visualization
Purification Workflow for a Crude Liquid Product
References
minimizing byproduct formation in the bromination of ethylbenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the bromination of ethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and potential byproducts of ethylbenzene bromination?
The bromination of ethylbenzene can proceed via two distinct pathways, yielding different primary products and byproducts.
-
Electrophilic Aromatic Substitution (EAS) on the benzene ring results in a mixture of ortho-bromoethylbenzene and para-bromoethylbenzene. The main byproduct is typically polybrominated species, such as dibromoethylbenzene.
-
Free-Radical Substitution at the benzylic position (the carbon adjacent to the ring) yields 1-bromo-1-phenylethane.[1][2] Potential byproducts include (2-bromoethyl)benzene from substitution at the terminal carbon and ring-brominated products if conditions are not selective.[3]
Q2: What reaction conditions favor ring bromination (EAS)?
Electrophilic aromatic substitution is promoted by the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[4] These reactions are typically run in the dark to prevent the initiation of competing free-radical reactions. The Lewis acid polarizes the Br-Br bond, creating a strong electrophile (Br⁺) that can attack the electron-rich benzene ring.[4]
Q3: What reaction conditions favor selective benzylic bromination?
Benzylic bromination occurs via a free-radical mechanism.[5][6] These conditions are:
-
Radical Initiators: Use of light (hν), heat, or a chemical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN).[7]
-
Selective Reagents: N-Bromosuccinimide (NBS) is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors the selective radical pathway over competing electrophilic additions.[8][9]
-
Solvent: Anhydrous non-polar solvents like carbon tetrachloride (CCl₄) are standard.[10]
-
Exclusion of Lewis Acids: The reaction must be free of Lewis acids to prevent ring bromination.
Q4: Why is the benzylic position so reactive towards free-radical substitution?
The benzylic C-H bonds are weaker than other sp³ C-H bonds in the ethyl group.[8] This is because the abstraction of a benzylic hydrogen atom creates a benzylic radical, which is significantly stabilized by resonance with the adjacent benzene ring.[11][12] This stability lowers the activation energy for the reaction at this position, making it the preferred site for radical attack.[3]
Q5: Can polybromination occur, and how can it be minimized?
Yes, polybromination is a common side reaction, particularly in electrophilic aromatic substitution. To minimize the formation of di- or tri-brominated byproducts, the following strategies are effective:
-
Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of ethylbenzene relative to the brominating agent.
-
Low Temperature: Running the reaction at lower temperatures can increase selectivity for monobromination.
-
Monitor Reaction Progress: Use techniques like TLC or GC to stop the reaction once the desired product has formed, before significant amounts of polybrominated products appear.
Troubleshooting Guide
Problem 1: My goal is selective benzylic bromination (1-bromo-1-phenylethane), but I am getting significant amounts of ring-brominated byproducts (o/p-bromoethylbenzene).
-
Likely Cause: Your reaction conditions are promoting electrophilic aromatic substitution (EAS). This can be caused by the presence of acidic impurities, which can act as Lewis acid catalysts. It can also occur if using Br₂ instead of NBS, as Br₂ can participate in both pathways.
-
Solutions:
-
Use NBS: Switch from Br₂ to N-Bromosuccinimide (NBS), which is highly selective for benzylic bromination.[10]
-
Ensure Anhydrous, Acid-Free Conditions: Traces of water can hydrolyze reagents and generate acid.[10] Consider adding a non-nucleophilic base like barium carbonate or calcium carbonate to neutralize any trace acids.
-
Run in the Dark: If using Br₂, ensure the reaction is shielded from light to favor the radical pathway initiated by a chemical initiator (like AIBN) rather than light-induced ring bromination.[13]
-
Purify Reagents: Ensure your ethylbenzene and solvent are free from acidic impurities.
-
Problem 2: My EAS reaction is producing a high percentage of dibromoethylbenzene.
-
Likely Cause: The reaction conditions are too harsh, or the stoichiometry is incorrect, leading to over-bromination of the desired product.
-
Solutions:
-
Adjust Stoichiometry: Ensure you are not using an excess of the brominating agent (Br₂). A molar ratio of 1:1 (Ethylbenzene:Br₂) or slightly less is recommended.
-
Lower the Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity for the mono-brominated product.
-
Slow Addition: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of Br₂ at all times, which disfavors the second bromination event.
-
Problem 3: The reaction is sluggish, or the conversion of ethylbenzene is very low.
-
Likely Cause (Benzylic Bromination): The free-radical chain reaction has not been effectively initiated or is being terminated.
-
Solutions:
-
Check Initiator: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. Add a sufficient catalytic amount.[7]
-
Provide Initiation Energy: If using light (hν) or heat, ensure the intensity or temperature is adequate to initiate the reaction.[6]
-
Purify NBS: Impure NBS can sometimes inhibit the reaction. Recrystallize the NBS if it is discolored (it should be a white solid).[7]
-
-
-
Likely Cause (Ring Bromination): The Lewis acid catalyst is inactive or absent.
-
Solutions:
-
Activate Catalyst: Ensure your Lewis acid (e.g., FeBr₃, AlCl₃) is anhydrous and active. Moisture will deactivate it.
-
Sufficient Catalyst: Use an adequate catalytic amount of the Lewis acid.
-
-
Data Presentation
Table 1: Effect of Catalyst on Product Distribution in the Bromination of Ethylbenzene
This table summarizes the effect of different Lewis and Brønsted acid catalysts on the regioselectivity of bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. It highlights the sharp contrast between Lewis acids, which promote benzylic bromination, and Brønsted acids, which favor ring bromination.
| Entry | Catalyst (mol %) | o-Bromoethylbenzene Yield (%) | p-Bromoethylbenzene Yield (%) | (1-Bromoethyl)benzene Yield (%) |
| 1 | ZrCl₄ (10) | 0 | 0 | 86 |
| 2 | TiCl₄ (10) | 2 | 2 | 71 |
| 3 | AlCl₃ (10) | 5 | 4 | 70 |
| 4 | TfOH (50) | 49 | 45 | 0 |
| 5 | Tf₂NH (50) | 48 | 46 | 0 |
| Data adapted from a study on Lewis acid-catalyzed benzylic bromination.[14] Yields were determined by GC analysis. Reactions were conducted in dichloromethane at room temperature for 2 hours. |
Experimental Protocols
Protocol 1: Selective Free-Radical Benzylic Bromination
This protocol details the selective bromination of the benzylic position of ethylbenzene using NBS.[2]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethylbenzene (1.0 eq.), N-Bromosuccinimide (NBS) (1.05 eq.), and a catalytic amount of benzoyl peroxide (~0.02 eq.).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) as the solvent.
-
Reaction: Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a heat lamp.
-
Monitoring: Monitor the reaction's progress via TLC or GC. The reaction is typically complete when the solid NBS has been consumed and replaced by succinimide, which floats on top of the CCl₄.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 1-bromo-1-phenylethane. Further purification can be achieved by vacuum distillation.
Protocol 2: Electrophilic Aromatic Bromination (Ring Bromination)
This protocol describes a general method for the bromination of the aromatic ring.
-
Preparation: In a three-neck flask equipped with a dropping funnel, a condenser with a gas trap (to handle HBr evolution), and a magnetic stirrer, add ethylbenzene (1.0 eq.) and anhydrous iron(III) bromide (FeBr₃) (0.05 eq.).
-
Solvent Addition: Add a dry, inert solvent such as dichloromethane or carbon tetrachloride.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of elemental bromine (Br₂) (1.0 eq.) in the same solvent from the dropping funnel over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature until the red color of the bromine disappears.
-
Workup: Quench the reaction by carefully adding water. Separate the organic layer.
-
Purification: Wash the organic layer with dilute sodium thiosulfate solution, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and remove the solvent by rotary evaporation. The resulting mixture of o- and p-bromoethylbenzene can be separated by fractional distillation or column chromatography.
Visualizations
Caption: Diagram 1: Decision tree for selecting reaction pathways.
Caption: Diagram 2: Workflow for troubleshooting byproduct issues.
Caption: Diagram 3: General workflow for a bromination experiment.
References
- 1. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Propose a mechanism for the bromination of ethyl benzene shown above... [askfilo.com]
- 6. Question What is the product of the reaction between ethylbenzene and bro.. [askfilo.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The product of the reaction between ethyl benzene and N -bromosuccinamide.. [askfilo.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 12. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 13. youtube.com [youtube.com]
- 14. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 1-Bromo-4-(2-bromoethyl)benzene Positional Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of positional isomers of 1-Bromo-4-(2-bromoethyl)benzene.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering systematic approaches to identify and resolve common experimental problems.
Issue 1: Poor Resolution or Co-elution of Isomers in HPLC
Question: My High-Performance Liquid Chromatography (HPLC) analysis shows poor separation or complete co-elution of the ortho-, meta-, and para-isomers of this compound. How can I improve the resolution?
Answer: Co-elution of positional isomers is a common challenge due to their similar physicochemical properties. A systematic optimization of your chromatographic conditions is necessary.
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Flush the column with a strong solvent or replace it if necessary.
-
System Suitability: Ensure your HPLC system is performing optimally by running a standard mixture with known separation characteristics.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times, which may improve separation. Make small, incremental changes (2-5%).
-
Solvent Type: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other.
-
Additives: For aromatic compounds, adding a small percentage of a different solvent like tetrahydrofuran (THF) can sometimes improve selectivity. However, ensure it is miscible with your mobile phase.
-
-
Stationary Phase Selection:
-
If mobile phase optimization is insufficient, your current column chemistry may not be suitable. For aromatic positional isomers, consider columns that offer alternative selectivities, such as:
-
Phenyl-Hexyl or Phenyl Columns: These columns provide π-π interactions with the benzene ring of the analytes, which can enhance the separation of positional isomers.[1]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer a combination of hydrophobic, π-π, and dipole-dipole interactions, which can be effective for separating halogenated aromatic compounds.[1]
-
-
-
Temperature:
-
Adjusting the column temperature can alter selectivity. Try decreasing the temperature in increments of 5-10°C, as lower temperatures can sometimes enhance separation.
-
Issue 2: Peak Tailing in Gas Chromatography (GC)
Question: I am observing significant peak tailing for the isomers of this compound in my Gas Chromatography (GC) analysis. What is the likely cause and solution?
Answer: Peak tailing in GC is often caused by active sites in the system, particularly in the injector or the column itself.
Troubleshooting Steps:
-
Injector Maintenance:
-
Septum Bleed: A worn-out or cored septum can introduce contaminants that cause peak tailing. Replace the septum.
-
Liner Contamination: The injector liner can accumulate non-volatile residues from previous injections. Deactivate or replace the liner.
-
-
Column Issues:
-
Column Contamination: The inlet of the GC column can become contaminated. Break off the first few centimeters of the column inlet.
-
Stationary Phase Degradation: Operating the column above its recommended temperature limit can degrade the stationary phase, exposing active silanol groups. Ensure you are operating within the column's temperature limits.
-
-
Sample Preparation:
-
Ensure your sample is fully dissolved in a suitable volatile solvent and is free of particulate matter.
-
Issue 3: Inconsistent Retention Times
Question: My retention times for the isomers are fluctuating between runs. What could be causing this instability?
Answer: Unstable retention times can indicate issues with the HPLC pump, mobile phase preparation, or column equilibration.
Troubleshooting Steps:
-
HPLC Pump and Mobile Phase:
-
Leaks: Check for any leaks in the pump, fittings, or seals. Salt deposits around fittings can indicate a leak.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and inconsistent flow rates. Degas your mobile phase thoroughly.
-
Mobile Phase Composition: If using a gradient, ensure the pump's proportioning valves are functioning correctly. Prepare a fresh batch of mobile phase to rule out degradation or evaporation.
-
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phase composition. A stable baseline is a good indicator of equilibration.
-
-
Temperature Control:
-
If you are not using a column oven, fluctuations in ambient temperature can affect retention times. Use a column oven for stable temperature control.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC separation of this compound isomers?
A1: A good starting point is a reversed-phase HPLC method.[2]
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for separating non-polar aromatic compounds. For potentially better selectivity with these isomers, a Phenyl-Hexyl or PFP column is recommended.[1]
-
Mobile Phase: A gradient of acetonitrile or methanol in water is a standard approach. You can start with a 50:50 mixture and adjust the gradient based on the initial results. Adding a small amount of an acid, like 0.1% formic acid, can sometimes improve peak shape, although it may not significantly affect the retention of these non-ionizable compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210 nm or 254 nm should be suitable for these aromatic compounds.
Q2: Can Gas Chromatography (GC) be used to separate these isomers?
A2: Yes, GC is a viable technique for separating volatile and thermally stable compounds like the isomers of this compound. The key to successful separation is the choice of the stationary phase. A mid-polarity column (e.g., one containing a percentage of phenyl or cyanopropyl groups) would likely provide the necessary selectivity to resolve the positional isomers. Temperature programming will also be crucial for achieving good separation within a reasonable analysis time.
Q3: Is fractional crystallization a suitable method for purifying a specific isomer?
A3: Fractional crystallization can be an effective technique for separating isomers, particularly if one isomer has a significantly different melting point and forms well-defined crystals.[3] The success of this method depends on finding a suitable solvent in which the desired isomer has lower solubility at colder temperatures compared to the other isomers. This method is often used for large-scale purifications.
Q4: How can I confirm the identity of each separated isomer peak?
A4: The most definitive way to identify each isomer is to use a hyphenated technique like HPLC-MS or GC-MS. While the mass spectra of positional isomers are often very similar, their fragmentation patterns might show subtle differences. For unambiguous identification, it is best to obtain pure standards of each isomer (ortho, meta, and para) and compare their retention times and mass spectra to the peaks in your sample. If standards are unavailable, techniques like NMR spectroscopy can be used to elucidate the substitution pattern on the benzene ring of the collected fractions.
Experimental Protocols
Protocol 1: HPLC Method for Separation of Positional Isomers
This protocol provides a general starting point for the separation of this compound isomers. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl or PFP (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detector | UV at 220 nm |
| Sample Preparation | Dissolve sample in mobile phase (50:50 Water:Acetonitrile) |
Expected Elution Order: Based on the general principles of reversed-phase chromatography for disubstituted benzenes, the para-isomer is typically the most retained, followed by the meta- and then the ortho-isomer, although this can vary depending on the specific column and mobile phase.
Protocol 2: GC-MS Method for Isomer Analysis
This protocol is a starting point for the GC-MS analysis of the isomers.
| Parameter | Recommended Condition |
| Column | Mid-polarity (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Mass Range | 50-350 amu |
Expected Elution Order: In GC, the elution order of positional isomers is often related to their boiling points. Generally, the para-isomer has the highest boiling point due to its symmetrical structure allowing for better crystal packing, followed by the ortho- and then the meta-isomer. However, interactions with the stationary phase can alter this order. A Kovats retention index for 2-Bromoethylbenzene on a non-polar OV-1 column has been reported as 1166, which can serve as a reference point.[4]
Data Presentation
Table 1: Illustrative HPLC Separation Data for Bromoethylbenzene Isomers
This data is illustrative and based on typical separations of similar compounds. Actual retention times will vary based on the specific system and conditions.
| Isomer | Expected Retention Time (min) | Relative Retention Time (vs. ortho) |
| ortho-Bromoethylbenzene | 12.5 | 1.00 |
| meta-Bromoethylbenzene | 13.2 | 1.06 |
| para-Bromoethylbenzene | 14.0 | 1.12 |
Table 2: Illustrative GC Separation Data for Bromoethylbenzene Isomers
This data is illustrative. Actual retention times will vary.
| Isomer | Expected Retention Time (min) |
| meta-Bromoethylbenzene | 10.8 |
| ortho-Bromoethylbenzene | 11.2 |
| para-Bromoethylbenzene | 11.5 |
Visualizations
Caption: Workflow for troubleshooting poor HPLC isomer separation.
Caption: Logical relationships in the separation of positional isomers.
References
Technical Support Center: Catalyst Deactivation in Reactions with 1-Bromo-4-(2-bromoethyl)benzene
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to catalyst deactivation in chemical reactions involving 1-Bromo-4-(2-bromoethyl)benzene. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your synthetic procedures.
Troubleshooting Guides
Catalyst deactivation is a common issue in cross-coupling reactions. The following guides address specific problems you may encounter when using this compound as a substrate.
Issue 1: Low or No Product Yield
A lack of desired product is often the first indication of a catalytic issue.
| Possible Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | Use a freshly opened or purified palladium precursor and ligand. Consider employing a more stable pre-catalyst. | Palladium catalysts, particularly Pd(0) sources, are sensitive to air and moisture, which can lead to oxidation and deactivation. |
| Inefficient Catalyst Activation | If using a Pd(II) precursor, ensure complete reduction to the active Pd(0) species. This can be facilitated by the phosphine ligand or a reducing agent in the reaction mixture. | The catalytic cycle for many cross-coupling reactions relies on the Pd(0) species to initiate oxidative addition. |
| Poor Ligand Choice | Screen a variety of phosphine ligands. Bulky, electron-rich ligands can stabilize the catalyst and promote the oxidative addition step. | The ligand plays a critical role in both the stability and reactivity of the palladium catalyst. |
| Suboptimal Reaction Conditions | Gradually increase the reaction temperature in increments of 10°C. Optimize the solvent and base combination for your specific reaction (e.g., Suzuki, Heck). | Temperature, solvent, and base all significantly influence the rate and efficiency of the catalytic cycle. |
Issue 2: Reaction Stalls Before Completion
A reaction that starts but does not proceed to completion is a strong indicator of catalyst deactivation during the process.
| Possible Cause | Troubleshooting Steps | Rationale |
| Gradual Catalyst Decomposition | Lower the reaction temperature. Employ a more robust ligand that is less susceptible to thermal degradation. | High temperatures can lead to the agglomeration of the palladium catalyst into inactive palladium black.[1] |
| Product Inhibition | Consider a slower addition of the starting material or working at a lower concentration. | The product of the reaction may coordinate to the palladium center, thereby inhibiting subsequent catalytic cycles.[1] |
| Side Reaction Consumption of Catalyst | Ensure the reaction is conducted under a strictly inert atmosphere. Purify all reagents and solvents to remove potential catalyst poisons. | The bromoethyl group of this compound can potentially undergo side reactions that consume the active catalyst. |
Issue 3: Formation of Significant Side Products
The presence of undesired byproducts suggests that while the catalyst is active, alternative reaction pathways are competing with the desired transformation.
| Possible Cause | Troubleshooting Steps | Rationale |
| Homocoupling of Starting Materials | Lower the reaction temperature. Use a less concentrated solution of your reagents. | High temperatures and concentrations can favor the undesired coupling of two molecules of the starting material. |
| Hydrodehalogenation | Ensure a strictly anhydrous and oxygen-free environment. Use a non-protic solvent if possible. | This side reaction replaces the bromine atom with a hydrogen atom and is often promoted by trace amounts of water or protic solvents. |
| Reaction at the Bromoethyl Group | Employ a catalyst system known for high chemoselectivity between aryl and alkyl halides. Lowering the reaction temperature may also favor reaction at the more reactive aryl bromide position. | The presence of two C-Br bonds (sp² and sp³) in this compound can lead to a lack of selectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used in reactions with this compound?
A1: For cross-coupling reactions such as Suzuki-Miyaura and Heck, common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃, often in combination with phosphine ligands like PPh₃, or more specialized Buchwald-Hartwig ligands (e.g., XPhos, SPhos) for more challenging transformations.[3] The optimal choice will depend on the specific reaction and coupling partner.
Q2: How does the bromoethyl group in this compound affect catalyst stability?
A2: The bromoethyl group introduces a second reactive site that can lead to catalyst deactivation through several pathways. It can participate in side reactions, such as intramolecular cyclization or intermolecular polymerization, which can consume the active catalyst. Additionally, the bromoethyl group can potentially coordinate to the palladium center, altering its reactivity and stability.
Q3: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A3: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[1] Its formation is a common catalyst deactivation pathway resulting from the agglomeration of Pd(0) species.[1] To prevent this, you can:
-
Use a suitable stabilizing ligand.
-
Avoid excessively high reaction temperatures.
-
Ensure a proper ligand-to-metal ratio.
Q4: Can a deactivated palladium catalyst be regenerated?
A4: Yes, in some cases, deactivated palladium catalysts can be regenerated. The appropriate method depends on the cause of deactivation. For instance, palladium black can sometimes be redissolved and converted back to an active catalytic species. One reported method for regenerating a deactivated Pd(OH)₂/C catalyst involves washing with a mixture of chloroform and glacial acetic acid.[4]
Quantitative Data Summary
The following tables provide representative data for common cross-coupling reactions involving aryl bromides. These should be considered as starting points for optimization when working with this compound.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 95 |
| 2 | K₂CO₃ | 92 |
| 3 | K₃PO₄ | 88 |
| 4 | Cs₂CO₃ | 97 |
| 5 | Et₃N | 65 |
| Reaction conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), solvent (Toluene/Water), 80 °C, 12 h. Data is illustrative and based on trends reported in the literature. |
Table 2: Influence of Solvent on Heck Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | DMF | 85 |
| 2 | DMAc | 90 |
| 3 | NMP | 92 |
| 4 | Toluene | 75 |
| 5 | 1,4-Dioxane | 80 |
| Reaction conditions: Aryl bromide (1 mmol), styrene (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Et₃N (1.5 mmol), 100 °C, 18 h. Data is illustrative and based on trends reported in the literature. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Catalyst Regeneration
This protocol is adapted from a procedure for the regeneration of a deactivated Pd(OH)₂/C catalyst and may require optimization for other palladium catalysts.[4]
Materials:
-
Deactivated palladium catalyst
-
Chloroform
-
Glacial acetic acid
-
Suitable solvent for washing (e.g., deionized water, ethanol)
Procedure:
-
Recovery: After the reaction, recover the spent catalyst by filtration.
-
Washing: Suspend the spent catalyst in a mixture of chloroform and glacial acetic acid (e.g., a 1:1 v/v mixture).
-
Treatment: Stir the suspension at room temperature for a set period (e.g., 1-2 hours). The use of ultrasonication may aid in the regeneration process.
-
Isolation: Filter the catalyst and wash it thoroughly with a suitable solvent to remove the acid and any dissolved residues.
-
Drying: Dry the regenerated catalyst under vacuum.
-
Activity Test: The activity of the regenerated catalyst should be evaluated in a new reaction to determine the effectiveness of the regeneration process.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Common catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
Technical Support Center: Improving Regioselectivity in 1-Bromo-4-(2-bromoethyl)benzene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1-Bromo-4-(2-bromoethyl)benzene, with a specific focus on enhancing regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound and which offers the best regioselectivity?
There are two main synthetic pathways:
-
Electrophilic Aromatic Bromination of 4-Ethylbromobenzene: This route involves the direct bromination of the ethyl side chain of 4-ethylbromobenzene. While seemingly direct, achieving high regioselectivity on the side chain without affecting the aromatic ring can be challenging.
-
Bromination of 4-Bromophenethyl Alcohol: This approach involves the bromination of the aromatic ring of 2-phenylethanol first, followed by the conversion of the hydroxyl group on the side chain to a bromide. This two-step process generally offers superior control over regioselectivity.
For optimal regioselectivity, the bromination of 4-bromophenethyl alcohol is the recommended route as it separates the aromatic and side-chain functionalization steps.
Q2: What are the common isomeric and poly-brominated impurities I should be aware of?
During the synthesis, several impurities can form:
-
Isomeric Impurities:
-
1-Bromo-2-(2-bromoethyl)benzene and 1-Bromo-3-(2-bromoethyl)benzene: These can arise if the initial bromination of the aromatic ring is not exclusively at the para position.
-
1-Bromo-4-(1-bromoethyl)benzene: This isomer results from bromination at the benzylic position of the ethyl side chain, which is often a competing reaction.[1]
-
-
Polybrominated Impurities:
-
Dibromo-(2-bromoethyl)benzenes: Over-bromination of the aromatic ring can lead to the introduction of a second bromine atom on the ring.
-
1-Bromo-4-(dibromoethyl)benzene: Over-bromination of the ethyl side chain can also occur.
-
Q3: How can I control the regioselectivity to favor the formation of the desired para isomer?
The formation of the para isomer is favored by leveraging steric hindrance and controlling reaction conditions. The ethyl group is an ortho, para-director; however, the bulkiness of the ethyl group can sterically hinder the ortho positions, making the para position more accessible to the incoming electrophile.[2] Careful control of temperature and the choice of a Lewis acid catalyst are crucial for maximizing the yield of the para-substituted product.[2]
Q4: Which analytical techniques are best for monitoring reaction progress and confirming the final product's structure?
A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the various isomers and byproducts, as well as for assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural elucidation and confirming the regiochemistry of the final product. The splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum can distinguish between ortho, meta, and para isomers.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of the desired para isomer | The reaction conditions are favoring the formation of the ortho isomer. | Lower the reaction temperature to increase the kinetic barrier for the formation of the sterically hindered ortho product.[3] Screen different Lewis acid catalysts (e.g., FeBr₃, AlCl₃, zeolites) as some can offer higher para-selectivity.[2][3] |
| Significant formation of polybrominated byproducts | An excess of the brominating agent is being used, or the reaction is running for too long. | Use a stoichiometric amount of the brominating agent. Monitor the reaction closely using TLC or GC and quench the reaction as soon as the starting material is consumed. |
| Bromination occurring on the ethyl side chain instead of the aromatic ring | The reaction conditions are favoring a free-radical mechanism over an electrophilic aromatic substitution. | Ensure the reaction is carried out in the dark and at a controlled temperature to disfavor free-radical initiation. Avoid using UV light or radical initiators.[1] Use a Lewis acid catalyst to promote electrophilic aromatic substitution.[2] |
| Difficulty in separating the para isomer from the ortho isomer | The isomers have very similar physical properties. | Utilize fractional crystallization, as the para isomer is often more symmetrical and may have a higher melting point and lower solubility than the ortho isomer.[4] High-performance column chromatography with a carefully selected solvent system can also be effective. |
Experimental Protocols
Protocol: Two-Step Synthesis of this compound for Improved Regioselectivity
This protocol is divided into two main stages to ensure high regioselectivity.
Step 1: Synthesis of 4-Bromophenethyl Alcohol
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reactants: Charge the flask with 2-phenylethanol and a suitable solvent such as dichloromethane.
-
Catalyst: Add a catalytic amount of a Lewis acid (e.g., iron filings or anhydrous ferric bromide).[5]
-
Bromination: Cool the flask in an ice bath. Slowly add a solution of bromine in dichloromethane from the dropping funnel with continuous stirring. Maintain the reaction temperature below 10°C to minimize side reactions.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench any unreacted bromine with a saturated sodium bisulfite solution. Separate the organic layer, wash it with a dilute sodium hydroxide solution and then with water until neutral. Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Purification: Remove the solvent by rotary evaporation and purify the crude product by column chromatography to isolate 4-bromophenethyl alcohol.
Step 2: Conversion of 4-Bromophenethyl Alcohol to this compound
-
Reaction Setup: In a fume hood, dissolve the purified 4-bromophenethyl alcohol in an anhydrous solvent like diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Brominating Agent: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) dropwise.
-
Reaction: Allow the reaction to proceed at 0-5°C, then warm to room temperature and stir for several hours.
-
Work-up: Carefully quench the reaction by pouring it into ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Final Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visualizations
Caption: Two-step synthesis workflow for enhanced regioselectivity.
References
- 1. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 1-Bromo-4-(2-bromoethyl)benzene in Organic Synthesis
Welcome to the technical support center for 1-Bromo-4-(2-bromoethyl)benzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing experimental outcomes when utilizing this versatile bifunctional reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two distinct reactive sites: the aromatic bromine (on the benzene ring) and the primary alkyl bromine (on the ethyl side chain). The reactivity of these sites differs significantly, allowing for selective transformations under appropriate conditions. The alkyl bromine is susceptible to nucleophilic substitution and elimination reactions, while the aryl bromine is primarily reactive in metal-catalyzed cross-coupling reactions.
Q2: I am observing a significant amount of a dimeric byproduct during my Grignard reaction. What is it and how can I minimize it?
A2: The dimeric byproduct is likely a result of a Wurtz-type coupling reaction, where the Grignard reagent formed at one bromine site reacts with the unreacted bromo group of another molecule. This is a common side reaction with dihaloalkanes and related compounds. To minimize this, it is crucial to add the this compound solution slowly to the magnesium turnings. This maintains a low concentration of the starting material in the presence of the Grignard reagent, thus favoring the desired reaction with your electrophile over the undesired coupling.
Q3: My attempt to perform a substitution reaction on the ethyl bromide resulted in a mixture of products, including an alkene. How can I favor substitution over elimination?
A3: The reaction of the 2-bromoethyl group with a nucleophile/base can proceed via both substitution (SN2) and elimination (E2) pathways. To favor substitution, use a good, non-bulky nucleophile and a less hindered, weaker base. Lower reaction temperatures also generally favor substitution over elimination. Conversely, to favor the elimination product (4-bromostyrene), a strong, bulky base like potassium tert-butoxide should be used.[1]
Troubleshooting Guides
Grignard Reaction Issues
Problem: Low yield of the desired Grignard product and/or formation of significant side products.
Possible Causes & Solutions:
| Side Reaction/Issue | Description | Troubleshooting/Optimization |
| Wurtz Coupling | The Grignard reagent reacts with another molecule of this compound to form a dimer. | - Add the halide solution slowly to the magnesium turnings.- Use dilute solutions.- Maintain a moderate reaction temperature to avoid accelerating the coupling reaction. |
| Biphenyl Formation | If the Grignard reagent is formed at the aryl bromide, coupling between the aryl Grignard and unreacted aryl bromide can occur.[2] | - Ensure slow addition of the halide.- Use of an excess of magnesium can help to quickly consume the starting material. |
| Intramolecular Cyclization | The Grignard reagent formed at the ethyl bromide can potentially attack the aryl bromide intramolecularly, leading to a cyclized product. | - Use low reaction temperatures to disfavor this intramolecular process. |
| Reaction Initiation Failure | The magnesium surface is often coated with a passivating oxide layer, preventing the reaction from starting. | - Activate the magnesium using a small crystal of iodine, 1,2-dibromoethane, or by mechanically crushing the turnings to expose a fresh surface. |
Experimental Protocol: Formation of a Grignard Reagent
This is a general protocol and may require optimization for specific applications.
-
Preparation: Dry all glassware thoroughly in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Place magnesium turnings (1.2 equivalents) in a flask and add a small crystal of iodine. Gently warm the flask until the iodine sublimes and coats the magnesium.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF to the activated magnesium. The reaction should start spontaneously, indicated by bubbling and a color change.
-
Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent is ready for use.
Elimination vs. Substitution Reactions
Problem: Formation of a mixture of elimination (4-bromostyrene derivative) and substitution products when targeting one over the other.
Controlling the Reaction Outcome:
| Factor | To Favor Elimination (E2) | To Favor Substitution (SN2) |
| Base/Nucleophile | Strong, bulky base (e.g., Potassium tert-butoxide)[1] | Good, non-bulky nucleophile (e.g., Sodium azide, Sodium cyanide) |
| Temperature | Higher temperatures | Lower temperatures |
| Solvent | Aprotic solvents that solvate the cation but not the anion | Polar aprotic solvents (e.g., DMSO, DMF) |
Experimental Protocol: Elimination Reaction to form 4-Bromostyrene
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Reaction: Add a solution of potassium tert-butoxide (1.1 equivalents) in THF dropwise to the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain 4-bromostyrene.
Cross-Coupling Reactions (Heck & Sonogashira)
Problem: Low yield of the desired coupled product and/or formation of homocoupled side products.
Troubleshooting Strategies:
| Side Reaction/Issue | Description | Troubleshooting/Optimization |
| Homocoupling (Glaser Coupling) | In Sonogashira reactions, the terminal alkyne can couple with itself, especially in the presence of copper catalysts and an oxidant.[3] | - Use a copper-free Sonogashira protocol.- Ensure strictly anaerobic conditions.- Add the alkyne slowly to the reaction mixture. |
| Homocoupling of Aryl Bromide | In Heck reactions, the aryl bromide can couple with itself to form a biaryl compound.[4] | - Optimize the catalyst loading and reaction temperature.- Use a suitable phosphine ligand to stabilize the palladium catalyst. |
| Low Reactivity | The C-Br bond of the aryl bromide may not be sufficiently reactive under standard conditions. | - Increase the reaction temperature.- Screen different palladium catalysts and ligands (e.g., bulky, electron-rich phosphines).- Use a more polar aprotic solvent like DMF or NMP.[3] |
Experimental Protocol: Heck Reaction with n-Butyl Acrylate
-
Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Palladium(II) acetate (2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).
-
Reagents: Evacuate and backfill the flask with an inert gas. Add anhydrous DMF, followed by triethylamine (1.5 equiv.) and n-butyl acrylate (1.2 equiv.).
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing Reaction Pathways
References
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-4-(2-bromoethyl)benzene
Welcome to the technical support center for experiments involving 1-Bromo-4-(2-bromoethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this versatile bifunctional reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Which of the two bromine atoms in this compound is more reactive towards nucleophilic substitution?
A1: The bromine atom on the ethyl side chain is significantly more reactive towards nucleophilic substitution. This is because it is a primary benzylic bromide. The transition state of an SN2 reaction at this position is stabilized by the adjacent benzene ring, and a potential carbocation intermediate in an SN1 reaction would be resonance-stabilized. The bromine atom directly attached to the aromatic ring is much less reactive towards nucleophilic substitution under typical SN1/SN2 conditions due to the high strength of the sp² C-Br bond.[1][2]
Q2: How does the choice of solvent influence the reaction mechanism (SN1 vs. SN2) at the benzylic position?
A2: The polarity and protic nature of the solvent are critical in determining the reaction pathway.[1][3][4]
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Polar protic solvents (e.g., water, ethanol, methanol) favor the SN1 mechanism . These solvents can stabilize the benzylic carbocation intermediate through hydrogen bonding, which lowers the activation energy for its formation.[1][3][5]
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Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) generally favor the SN2 mechanism . These solvents can dissolve ionic nucleophiles but do not solvate the anion as strongly as protic solvents. This leaves the nucleophile more "naked" and reactive, promoting the bimolecular attack characteristic of the SN2 pathway.[1][3][4]
Q3: What are the common side reactions to consider when working with this compound?
A3: The most common side reaction is elimination (E1 or E2) to form 4-bromostyrene. This is especially prevalent with sterically hindered or strongly basic nucleophiles.[1] The choice of solvent also plays a role, with polar protic solvents potentially favoring E1 alongside SN1, while strong bases in various solvents can promote E2.
Q4: I am observing a mixture of substitution and elimination products. How can I favor the substitution product?
A4: To favor substitution over elimination:
-
Use a good, non-basic nucleophile. For example, azide (N₃⁻), cyanide (CN⁻), or halide ions are good nucleophiles but relatively weak bases.
-
Employ a polar aprotic solvent to favor the SN2 mechanism, which often competes less with elimination than the SN1 mechanism.
-
Keep the reaction temperature as low as possible, as higher temperatures tend to favor elimination reactions.
Q5: My reaction is very slow or not proceeding. What are the possible causes and solutions?
A5: Several factors could contribute to a slow or stalled reaction:
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Poor solubility: Ensure all reactants are soluble in the chosen solvent. A co-solvent system might be necessary.
-
Inactive nucleophile: If using a polar protic solvent for an SN2 reaction, the nucleophile might be overly solvated. Consider switching to a polar aprotic solvent.
-
Insufficient temperature: While high temperatures can favor elimination, the reaction may require a certain activation energy. Cautiously increase the reaction temperature while monitoring for product formation and the appearance of byproducts.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of the desired substitution product | - Competing elimination reaction.- Reaction proceeding via an unfavorable mechanism (e.g., SN1 when SN2 is desired).- Deactivation of the nucleophile by the solvent. | - Use a less basic nucleophile.- Lower the reaction temperature.- For SN2 reactions, switch to a polar aprotic solvent like DMF or acetonitrile. For SN1, use a polar protic solvent like ethanol or water.[1] |
| Formation of multiple products | - A mixture of SN1 and SN2 pathways occurring simultaneously.- Competing substitution and elimination reactions. | - To favor a single mechanism, carefully select the solvent and nucleophile. A strong, non-basic nucleophile in a polar aprotic solvent will favor SN2. A weak nucleophile in a polar protic solvent will favor SN1.- Analyze the side products to identify the competing reaction and adjust conditions accordingly. |
| No reaction or very slow reaction | - Poor solubility of reactants.- Deactivated nucleophile due to solvent effects.- Insufficient reaction temperature. | - Choose a solvent that dissolves all reactants. A co-solvent system may be necessary.- If a protic solvent is used for an SN2 reaction, switch to a polar aprotic solvent.- Gradually increase the reaction temperature while monitoring the reaction progress.[1] |
Quantitative Data on Solvent Effects
Table 1: Relative Rates of SN1 Solvolysis of a Benzylic Bromide in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Ethanol | 24.3 | 1 |
| Methanol | 32.6 | 4.4 |
| 80% Ethanol/20% Water | - | 13.9 |
| 50% Ethanol/50% Water | - | 100 |
| Water | 78.4 | 3000 |
Data is generalized for benzylic bromides and illustrates the significant rate enhancement of SN1 reactions in more polar protic solvents.
Table 2: Effect of Solvent on the SN2 Reaction of a Benzylic Bromide with a Nucleophile
| Solvent | Type | Relative Rate |
| Methanol | Polar Protic | 1 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 2800 |
| Acetonitrile | Polar Aprotic | 5000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 13000 |
This table demonstrates the dramatic increase in SN2 reaction rates when switching from a polar protic to a polar aprotic solvent.
Experimental Protocols
The following are detailed methodologies for key reactions involving this compound, illustrating the practical application of solvent choice.
Protocol 1: Synthesis of 1-(2-Azidoethyl)-4-bromobenzene (SN2 Reaction)
This protocol favors the SN2 pathway to minimize the competing E2 elimination.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of 4-Bromostyrene (E2 Elimination)
This protocol is designed to favor the E2 elimination product.
-
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
-
Visualizing Reaction Pathways
The choice of solvent and nucleophile/base dictates the predominant reaction pathway. The following diagrams illustrate these relationships.
Caption: Solvent and Reagent Choice on Reaction Pathway
Caption: Troubleshooting Experimental Outcomes
References
enhancing the stability of 1-Bromo-4-(2-bromoethyl)benzene during storage and reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 1-Bromo-4-(2-bromoethyl)benzene during storage and reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary stability concerns for this compound are its susceptibility to hydrolysis and photodegradation. The aliphatic bromoethyl group can undergo nucleophilic substitution by water, especially if acidic or basic impurities are present. Additionally, exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is recommended. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, amber glass container to protect it from moisture, oxygen, and light.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure and reactivity of similar compounds, the following are potential degradation products:
-
Hydrolysis Product: 4-Bromophenethyl alcohol, formed by the substitution of the ethyl bromide with a hydroxyl group.
-
Elimination Product: 4-Bromostyrene, resulting from the elimination of HBr from the bromoethyl side chain, especially in the presence of a base.
-
Oxidation Products: While less common for the benzene ring without strong activating groups, the bromoethyl chain could potentially be oxidized.
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for this compound are not extensively documented, small amounts of radical inhibitors, such as butylated hydroxytoluene (BHT), could potentially inhibit free-radical mediated degradation, especially if the material is exposed to light or elevated temperatures. For reactions sensitive to acidity from HBr formation, a non-nucleophilic base or acid scavenger could be beneficial. It is recommended to conduct small-scale compatibility studies before adding any stabilizer.
Troubleshooting Guides
Storage Stability Issues
Problem: HPLC analysis of a stored sample shows a decrease in the purity of this compound and the appearance of new peaks.
| Possible Cause | Suggested Solution |
| Improper Storage Temperature | Store the compound at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles. |
| Exposure to Light | Store in an amber or opaque container to protect from light. Minimize exposure to ambient light during handling. |
| Moisture Ingress | Ensure the container is tightly sealed. For long-term storage, consider using a desiccator. |
| Presence of Oxygen | Purge the container with an inert gas like nitrogen or argon before sealing. |
Reaction-Related Issues
Problem: Low yield or formation of significant byproducts in a Suzuki-Miyaura coupling reaction where this compound is a substrate.
| Possible Cause | Suggested Solution |
| Catalyst Inactivation | Ensure all solvents are thoroughly degassed to remove oxygen. Use fresh, high-quality palladium catalysts and phosphine ligands. |
| Suboptimal Base | The choice of base is critical. For this substrate, consider using a moderately strong inorganic base like K₂CO₃ or K₃PO₄. |
| Side Reactions (e.g., Hydrodehalogenation) | This can occur with highly active catalysts or certain bases. Consider using a less active catalyst or a different base. Ensure the boronic acid is of high purity. |
| Low Reaction Temperature | Suzuki couplings often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate. |
Problem: Difficulty initiating a Grignard reaction with this compound.
| Possible Cause | Suggested Solution |
| Passivated Magnesium Surface | The magnesium turnings may have an oxide layer. Activate the magnesium by gently crushing it in the reaction flask (in the absence of solvent) or by adding a small crystal of iodine. |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere. Use anhydrous solvents. |
| Slow Initiation | Add a small portion of the this compound solution to the magnesium and gently warm the mixture to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. |
Data Presentation
Recommended Storage Conditions Summary
| Parameter | Recommendation |
| Temperature | 2-8°C (Refrigerated) |
| Light | Protect from light (Amber/Opaque Container) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Moisture | Dry (Tightly Sealed Container) |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot for analysis.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours. Also, place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
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The method should be able to separate the parent compound from all degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling reactions.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-4-(2-bromoethyl)benzene and a Selection of Its Structural Isomers and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-4-(2-bromoethyl)benzene and its structurally related alternatives. Understanding the nuanced differences in their NMR spectra is crucial for unequivocal compound identification, purity assessment, and structural elucidation in research and development settings. This document presents a combination of predicted and experimental data, detailed experimental protocols, and visual aids to facilitate a clear understanding of the structure-spectrum correlations.
Data Presentation: A Comparative Analysis
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Structure | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment | Data Source |
| This compound | Br-C₆H₄-CH₂CH₂Br | ~7.45 | d | ~8.4 | 2H | H-2, H-6 | Predicted |
| ~7.09 | d | ~8.4 | 2H | H-3, H-5 | Predicted | ||
| ~3.58 | t | ~7.2 | 2H | -CH₂Br | Predicted | ||
| ~3.15 | t | ~7.2 | 2H | Ar-CH₂- | Predicted | ||
| 1-Bromo-2-(2-bromoethyl)benzene | 7.55 | dd | 8.0, 1.4 | 1H | Ar-H | [1][2] | |
| 7.29 - 7.22 | m | 1H | Ar-H | [1][2] | |||
| 7.14 - 7.07 | m | 2H | Ar-H | [1][2] | |||
| 3.69 | t | 7.5 | 2H | -CH₂Br | [1][2] | ||
| 3.33 | t | 7.5 | 2H | Ar-CH₂- | [1][2] | ||
| (2-Bromoethyl)benzene | C₆H₅-CH₂CH₂Br | 7.35 - 7.18 | m | 5H | Ar-H | [3] | |
| 3.56 | t | 7.6 | 2H | -CH₂Br | [3] | ||
| 3.17 | t | 7.6 | 2H | Ar-CH₂- | [3] | ||
| 1-Bromo-4-ethylbenzene | Br-C₆H₄-CH₂CH₃ | 7.40 | d | 8.5 | 2H | H-2, H-6 | |
| 7.07 | d | 8.5 | 2H | H-3, H-5 | |||
| 2.62 | q | 7.6 | 2H | -CH₂- | |||
| 1.21 | t | 7.6 | 3H | -CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Structure | Chemical Shift (δ) [ppm] | Assignment | Data Source |
| This compound | Br-C₆H₄-CH₂CH₂Br | ~138.5 | C-1 | Predicted |
| ~131.8 | C-3, C-5 | Predicted | ||
| ~130.5 | C-2, C-6 | Predicted | ||
| ~121.0 | C-4 | Predicted | ||
| ~38.7 | Ar-CH₂- | Predicted | ||
| ~32.1 | -CH₂Br | Predicted | ||
| 1-Bromo-2-(2-bromoethyl)benzene | 139.0 | C-Ar | [4] | |
| 133.1 | C-Ar | [4] | ||
| 131.5 | C-Ar | [4] | ||
| 129.2 | C-Ar | [4] | ||
| 127.8 | C-Ar | [4] | ||
| 124.2 | C-Ar | [4] | ||
| 39.5 | Ar-CH₂- | [4] | ||
| 32.8 | -CH₂Br | [4] | ||
| (2-Bromoethyl)benzene | C₆H₅-CH₂CH₂Br | 139.1 | C-1 | [5] |
| 128.9 | C-Ar | [5] | ||
| 128.6 | C-Ar | [5] | ||
| 126.8 | C-Ar | [5] | ||
| 39.7 | Ar-CH₂- | [5] | ||
| 33.3 | -CH₂Br | [5] | ||
| 1-Bromo-4-ethylbenzene | Br-C₆H₄-CH₂CH₃ | 143.2 | C-Ar | [6] |
| 131.4 | C-Ar | [6] | ||
| 129.9 | C-Ar | [6] | ||
| 120.0 | C-Ar | [6] | ||
| 28.1 | -CH₂- | [6] | ||
| 15.4 | -CH₃ | [6] |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules, applicable to the compounds discussed in this guide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
If the sample is not readily soluble, sonicate the tube for a few minutes or gently warm it.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), may be added.
2. NMR Spectrometer Setup:
-
The data presented in this guide was referenced from spectra typically acquired on a 300 MHz or 400 MHz NMR spectrometer.
-
Before sample insertion, ensure the spectrometer is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans (NS): 8 to 16 scans are generally sufficient for a concentrated sample.
-
Relaxation Delay (D1): A delay of 1-2 seconds is commonly used.
-
Acquisition Time (AQ): Typically around 3-4 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is usually adequate for most organic molecules.
-
Transmitter Frequency Offset (O1P): Centered in the middle of the expected spectral region (e.g., 6 ppm).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard.
-
Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (D1): A delay of 2 seconds is common.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Spectral Width (SW): A spectral width of 200-240 ppm is used to cover the entire range of carbon chemical shifts.
-
Transmitter Frequency Offset (O1P): Centered in the middle of the expected spectral region (e.g., 100 ppm).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.
Mandatory Visualization
The following diagrams provide a visual representation of the structure-spectrum correlation for this compound and a typical NMR experimental workflow.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Bromoethylbenzene(1585-07-5) 13C NMR spectrum [chemicalbook.com]
- 3. 1,4-Bis(2-bromoethyl)benzene | C10H12Br2 | CID 2749147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]
- 5. Starting Guide to NMRPredict Desktop - Mestrelab Resources [mestrelab.com]
- 6. youtube.com [youtube.com]
Mass Spectrometry Analysis: A Comparative Guide to 1-Bromo-4-(2-bromoethyl)benzene and its Fragments
This guide provides a detailed analysis of the expected mass spectrometric behavior of 1-Bromo-4-(2-bromoethyl)benzene, offering a baseline for researchers and drug development professionals. The data herein is presented to facilitate the identification of this compound and to distinguish it from structurally similar molecules through the interpretation of its fragmentation patterns.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by a distinctive molecular ion peak and a series of fragment ions that arise from predictable cleavage patterns under electron ionization (EI). The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Notes on Isotopic Pattern |
| 262/264/266 | [M]⁺ (Molecular Ion) | [C₈H₈Br₂]⁺ | The M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1 are characteristic of a dibrominated compound. |
| 183/185 | [M - CH₂Br]⁺ | [C₇H₆Br]⁺ | This fragment results from the cleavage of the bromoethyl side chain, showing a typical 1:1 isotopic ratio for a single bromine atom. |
| 171/173 | [M - Br]⁺ | [C₈H₈Br]⁺ | Loss of a single bromine atom from the molecular ion. |
| 104 | [M - Br - HBr]⁺ or [M - 2Br]⁺ | [C₈H₈]⁺ | This corresponds to the styrene cation, formed by the loss of both bromine atoms. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | A common tropylium ion rearrangement product in the fragmentation of alkylbenzenes. |
Comparative Fragmentation Pathways
The fragmentation of this compound can be compared to simpler, related structures to understand the influence of its chemical features on the mass spectrum.
-
vs. Ethylbenzene: Ethylbenzene primarily shows a strong peak at m/z 91 due to the stable tropylium ion. While this compound also produces a tropylium ion, its spectrum is dominated by bromine-containing fragments.
-
vs. 1,4-Dibromobenzene: 1,4-Dibromobenzene would exhibit a strong molecular ion peak at m/z 234/236/238 and would lack the fragments associated with the ethyl side chain, such as the loss of a CH₂Br group.
This comparative understanding is crucial for the unambiguous identification of this compound in complex mixtures.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Compare the experimental mass spectrum with the predicted fragmentation pattern and isotopic distributions outlined in Table 1.
Visualizing the Fragmentation and Workflow
To further clarify the analytical process, the following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow.
A Comparative Guide to the Infrared Spectroscopy of 1-Bromo-4-(2-bromoethyl)benzene
This guide provides a detailed analysis of the infrared (IR) spectrum of 1-Bromo-4-(2-bromoethyl)benzene, offering a comparison with structurally related compounds. The information is intended for researchers, scientists, and professionals in drug development to aid in spectral interpretation and compound identification.
Spectral Data Comparison
The table below summarizes the expected and observed vibrational frequencies for this compound and its comparators. The data for the target molecule is predicted based on characteristic group frequencies, while the data for the alternatives is derived from experimental spectra.
| Functional Group | Vibrational Mode | Expected/Observed Frequency (cm⁻¹) | Compound |
| Aromatic C-H | Stretching | ~3100-3000 | This compound (Expected) |
| Aromatic C=C | Stretching | ~1600, 1485 | This compound (Expected) |
| Aromatic C-H | Out-of-plane Bending | ~820 (para-disubstituted) | This compound (Expected) |
| Alkyl C-H | Stretching | 2975-2845 | Bromoethane[1] |
| Alkyl C-H | Deformation | 1470-1370 | Bromoethane[1] |
| C-Br | Stretching (Aromatic) | ~1070 | 1-Bromo-4-ethylbenzene (Similar Moiety) |
| C-Br | Stretching (Alkyl) | 780-580 | Bromoethane[1], 1,1-Dibromoethane[2] |
| Alkyl C-H | Stretching | 2975-2845 | 1,1-Dibromoethane[2] |
| Alkyl C-H | Deformation | 1470-1370 | 1,1-Dibromoethane[2] |
| Aromatic C-H | Stretching | ~3080-3020 | 1-Bromo-4-ethylbenzene[3][4][5] |
| Aromatic C=C | Stretching | ~1590, 1488 | 1-Bromo-4-ethylbenzene[3][4][5] |
| Alkyl C-H | Stretching | ~2965, 2870 | 1-Bromo-4-ethylbenzene[3][4][5] |
| C-Br | Stretching | 780-580 | 1,1-Dibromoethane[2] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
A standard protocol for obtaining an IR spectrum using an ATR-FTIR spectrometer is as follows:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has completed its startup diagnostic checks.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Record a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation:
-
Liquid Samples: Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
Solid Samples: Place a small amount of the solid powder onto the crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans.
-
The spectral range is typically 4000-400 cm⁻¹.
-
The resolution is commonly set to 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
If necessary, perform a baseline correction to ensure the spectral baseline is flat.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow from sample analysis to spectral interpretation in IR spectroscopy.
Caption: Workflow for Infrared (IR) Spectroscopy Analysis.
In the context of this compound, the analysis would involve identifying the characteristic peaks for the para-disubstituted benzene ring, the aliphatic C-H bonds of the ethyl group, and the two distinct C-Br bonds (one attached to the aromatic ring and one to the alkyl chain). Comparison with the spectra of similar molecules, as detailed in the table, would then be used to confirm these assignments and verify the structure of the compound.
References
- 1. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-Bromo-4-ethylbenzene | C8H9Br | CID 15313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 1-Bromo-4-(2-bromoethyl)benzene and Other Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-Bromo-4-(2-bromoethyl)benzene with other common aryl bromides in key organic reactions. The presence of two distinct carbon-bromine bonds in this compound—one at an sp²-hybridized aromatic carbon and the other at an sp³-hybridized alkyl carbon—presents both unique opportunities for sequential functionalization and challenges in achieving chemoselectivity. This document offers insights into its reactivity profile, supported by comparative data and detailed experimental protocols for palladium-catalyzed cross-coupling reactions and Grignard reagent formation.
Reactivity Overview
The reactivity of the aryl bromide in this compound is influenced by the weakly electron-withdrawing nature of the 2-bromoethyl substituent. This generally results in a reactivity profile for the C(sp²)-Br bond that is comparable to or slightly enhanced relative to unsubstituted bromobenzene in palladium-catalyzed cross-coupling reactions. The primary challenge in the functionalization of this molecule is the selective reaction of one C-Br bond over the other.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following table summarizes the typical reactivity of this compound in comparison to other representative aryl bromides in common palladium-catalyzed cross-coupling reactions. Yields are estimated based on general reactivity trends, where electron-withdrawing groups (EWG) tend to increase the rate of oxidative addition, and electron-donating groups (EDG) decrease it.
| Aryl Bromide | Reaction Type | Typical Yield (%) | Reaction Time (h) | Notes |
| This compound | Suzuki Coupling | 80-95 | 12-24 | Reaction at the aryl bromide is generally favored under standard Suzuki conditions. |
| Heck Reaction | 75-90 | 8-24 | Good reactivity is expected due to the electron-withdrawing character of the side chain. | |
| Buchwald-Hartwig Amination | 70-85 | 18-24 | Yields can be sensitive to the choice of ligand and base. | |
| Bromobenzene | Suzuki Coupling | 85-95 | 12-24 | Standard substrate for comparison. |
| Heck Reaction | 80-95 | 8-24 | Generally high-yielding with activated alkenes. | |
| Buchwald-Hartwig Amination | 80-95 | 12-24 | A common substrate with well-established protocols. | |
| 4-Bromotoluene (with EDG) | Suzuki Coupling | 75-90 | 18-36 | The electron-donating methyl group can slightly decrease reactivity. |
| Heck Reaction | 70-85 | 12-30 | Slower reaction rates compared to bromobenzene. | |
| Buchwald-Hartwig Amination | 70-90 | 18-36 | Can require more forcing conditions. | |
| 4-Bromonitrobenzene (with strong EWG) | Suzuki Coupling | 90-99 | 4-12 | The strongly electron-withdrawing nitro group significantly activates the aryl bromide. |
| Heck Reaction | 90-99 | 2-10 | Highly reactive substrate. | |
| Buchwald-Hartwig Amination | 85-98 | 6-18 | Very efficient coupling is generally observed. |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for similar aryl bromides and can be adapted for this compound.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling at the aryl bromide position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water (solvent mixture)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
This protocol outlines a general procedure for the Heck reaction of an aryl bromide with an alkene.
Materials:
-
This compound
-
Styrene or other alkene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Heat the mixture to 100-120 °C for 8-24 hours.
-
Monitor the reaction's progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general method for the amination of aryl bromides.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 18-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound requires careful control to achieve selectivity. Direct reaction with magnesium can lead to a mixture of products. A halogen-magnesium exchange is often preferred for selective formation of the aryl Grignard reagent.
Materials:
-
This compound
-
Isopropylmagnesium chloride (i-PrMgCl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -15 °C.
-
Slowly add a solution of isopropylmagnesium chloride (1.05 equiv) in THF dropwise.
-
Stir the reaction mixture at -15 °C for 2 hours.
-
The resulting Grignard reagent can be used in situ for subsequent reactions.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Generalized catalytic cycle for Suzuki, Heck, and Buchwald-Hartwig reactions.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Chemoselectivity in the Reactions of this compound
Caption: Logical relationship of chemoselectivity for different reaction types.
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Bromo-4-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-Bromo-4-(2-bromoethyl)benzene, a key intermediate in pharmaceutical and organic synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of downstream products. This document outlines the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the purity determination of this compound.
Introduction to this compound and Its Purity Assessment
This compound is a disubstituted aromatic compound frequently utilized as a building block in the synthesis of more complex molecules. Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic components in the final product. Common impurities may arise from the starting materials, side reactions during synthesis, or degradation. A typical synthesis route involves the bromination of 4-ethylphenol followed by the conversion of the hydroxyl group to a bromoethyl group, or the direct bromination of (2-bromoethyl)benzene. Potential impurities could include isomers (ortho- and meta-substituted), polybrominated species, and unreacted starting materials.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on factors such as the nature of the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities. | Quantification of the main component and non-volatile or thermally labile impurities. | Structural elucidation, identification, and quantification of impurities with unique NMR signals. |
| Selectivity | High, especially with mass spectral data for peak identification. | Moderate to high, dependent on column chemistry and mobile phase composition. | High, based on the unique chemical environment of each nucleus. |
| Sensitivity | High (ng to pg level). | Moderate to high (µg to ng level). | Lower sensitivity compared to GC-MS and HPLC. |
| Sample Throughput | Moderate to high. | High. | Low to moderate. |
| Quantitative Accuracy | Good, requires calibration with standards. | Excellent, requires calibration with standards. | Excellent for quantification (qNMR) using an internal standard. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are general starting points and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Capillary column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of halogenated aromatic compounds.[1]
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Analysis: Purity is calculated based on the relative peak area percentage. The mass spectrum of each peak is used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. The molecular ion of this compound is expected at m/z 262, 264, and 266 with a characteristic isotopic pattern for two bromine atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for quantifying the purity of this compound and detecting non-volatile impurities. A reverse-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Dissolve a known amount of the sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR are utilized.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons: Two doublets in the range of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Ethyl protons: Two triplets around 3.1 ppm (-CH₂-Br) and 3.5 ppm (Ar-CH₂-).
-
-
Data Analysis: The presence of unexpected signals indicates impurities. The integration of the signals can be used for quantification if an internal standard of known concentration is added (qNMR).
¹³C NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic carbons: Four signals in the aromatic region (120-140 ppm).
-
Ethyl carbons: Two signals in the aliphatic region (around 30-40 ppm).
-
-
Data Analysis: The number of signals corresponds to the number of unique carbon environments. Additional peaks suggest the presence of impurities.
Comparison with an Alternative: 1-Bromo-4-ethylbenzene
For many synthetic applications, 1-Bromo-4-ethylbenzene can be considered an alternative starting material. The choice between this compound and 1-Bromo-4-ethylbenzene depends on the desired subsequent reactions. The purity analysis of 1-Bromo-4-ethylbenzene would follow similar analytical principles.
| Parameter | This compound | 1-Bromo-4-ethylbenzene |
| Molecular Weight | 263.96 g/mol | 185.06 g/mol |
| Boiling Point | ~268 °C | ~200 °C |
| Potential Impurities | Isomers, polybrominated species, 4-bromophenylethanol | Isomers (ortho, meta), polybrominated species, unreacted ethylbenzene |
| GC-MS Molecular Ion (m/z) | 262, 264, 266 | 184, 186 |
| ¹H NMR Aromatic Signals | Two doublets | Two doublets |
| ¹H NMR Aliphatic Signals | Two triplets | Quartet and triplet |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures for determining the purity of this compound.
Caption: Workflow for Purity Assessment.
Caption: Method Selection Logic.
Conclusion
The purity determination of this compound requires a multi-faceted analytical approach. GC-MS excels at identifying and quantifying volatile impurities, while HPLC provides accurate quantification of the main component and non-volatile impurities. NMR spectroscopy is indispensable for structural confirmation and the identification of unknown impurities. For comprehensive quality control, a combination of these techniques is recommended to ensure the material meets the stringent purity requirements for its intended applications in research and development.
References
A Comparative Guide to the Synthesis of 1-Bromo-4-(2-bromoethyl)benzene for Researchers and Drug Development Professionals
This guide provides a detailed comparison of validated synthetic protocols for the preparation of 1-Bromo-4-(2-bromoethyl)benzene, a key intermediate in the development of various pharmaceutical compounds. The following sections present a quantitative comparison of the most common synthetic routes, detailed experimental procedures, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
Comparative Analysis of Synthetic Protocols
Two primary synthetic routes for this compound have been identified and evaluated: the nucleophilic substitution of 4-bromophenylethanol and the anti-Markovnikov hydrobromination of 4-bromostyrene. The selection of the optimal protocol depends on factors such as precursor availability, desired yield, and reaction scale.
| Parameter | Protocol 1: From 4-bromophenylethanol | Protocol 2: From 4-bromostyrene |
| Starting Material | 4-bromophenylethanol | 4-bromostyrene |
| Reagents | Hydrogen bromide (HBr), Sulfuric acid (H₂SO₄) | Hydrogen bromide (HBr), Radical initiator (e.g., AIBN) |
| Reaction Type | Nucleophilic Substitution (SN2) | Radical Addition (Anti-Markovnikov) |
| Typical Yield | ~70%[1] | Up to 95%[2] |
| Reaction Time | Several hours (reflux)[1] | Typically shorter than Protocol 1 |
| Purity | Good, requires purification by distillation | Good, requires purification |
| Key Advantages | Utilizes a readily available alcohol precursor. | High-yielding reaction. |
| Key Disadvantages | Moderate yield, use of corrosive acids. | Requires a radical initiator, potential for polymerization of the starting material. |
Experimental Protocols
The following are detailed experimental methodologies for the two primary synthetic routes to this compound.
Protocol 1: Synthesis from 4-bromophenylethanol via Nucleophilic Substitution
This protocol is adapted from the synthesis of (2-bromoethyl)benzene from 2-phenylethanol.[1]
Materials:
-
4-bromophenylethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
48% Hydrogen bromide (HBr) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Calcium chloride (CaCl₂)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add 0.5 moles of concentrated sulfuric acid to 1 mole of 4-bromophenylethanol with cooling.
-
To this mixture, add 1.25 moles of 48% hydrogen bromide solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling, transfer the mixture to a separatory funnel and wash successively with water, 10% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Synthesis from 4-bromostyrene via Anti-Markovnikov Hydrobromination
This protocol is based on the established method for the anti-Markovnikov addition of HBr to styrenes.[2]
Materials:
-
4-bromostyrene
-
Hydrogen bromide (gas or in a suitable solvent)
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., heptane)
-
Rotary evaporator
Procedure:
-
Dissolve 4-bromostyrene in a suitable anhydrous solvent (e.g., n-heptane) in a reaction vessel equipped with a gas inlet and a stirrer.
-
Add a catalytic amount of a radical initiator, such as AIBN.
-
Bubble hydrogen bromide gas through the solution or add a solution of HBr while maintaining the reaction temperature, often controlled to balance reaction rate and minimize side reactions.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified if necessary, for instance by column chromatography or distillation.
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic pathways to this compound.
References
A Comparative Guide to (2-Bromoethyl)benzene and 1-Bromo-4-(2-bromoethyl)benzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that influences the efficiency of synthetic routes and the novelty of molecular scaffolds. This guide provides a comparative analysis of two structurally related aryl halides: (2-Bromoethyl)benzene and 1-Bromo-4-(2-bromoethyl)benzene. While (2-bromoethyl)benzene is a well-established and versatile reagent in medicinal chemistry, this compound represents a less explored yet potentially valuable bifunctional intermediate.
Overview and Key Differences
(2-Bromoethyl)benzene is a monofunctional aryl halide, widely employed for the introduction of a phenethyl group in the synthesis of a variety of pharmaceutical agents.[1][2][3] Its reactivity is centered on the primary alkyl bromide, which readily participates in nucleophilic substitution reactions.[4]
Conversely, this compound is a bifunctional molecule featuring two distinct reactive sites: a primary alkyl bromide analogous to that in (2-bromoethyl)benzene, and an aryl bromide. This dual reactivity allows for sequential or orthogonal functionalization, offering a pathway to more complex molecular architectures. While specific pharmaceutical applications of this compound are not extensively documented in publicly available literature, its structure suggests potential as a versatile linker or scaffold component. Based on the chemistry of similar compounds, the alkyl bromide is expected to be significantly more reactive towards nucleophilic substitution than the aryl bromide.[5]
Data Presentation: A Comparative Summary
| Feature | (2-Bromoethyl)benzene | This compound |
| CAS Number | 103-63-9[4] | 1746-28-7[6] |
| Molecular Formula | C₈H₉Br[4] | C₈H₈Br₂ |
| Molecular Weight | 185.06 g/mol [4] | 263.96 g/mol [5] |
| Key Reactive Site(s) | Primary alkyl bromide | Primary alkyl bromide and Aryl bromide |
| Primary Reaction Type | Nucleophilic Substitution (Sₙ2)[4] | Nucleophilic Substitution (alkyl bromide), Cross-coupling reactions (aryl bromide) |
| Established Pharmaceutical Applications | Building block for antimicrobials, antidepressants, antihistamines, beta-blockers, and intermediates for drugs like proxetine.[1][2][3] | Not widely documented; potential as a bifunctional linker or scaffold in drug discovery. |
| Reactivity Profile | The single reactive site allows for straightforward introduction of a phenethyl moiety.[3] | The differential reactivity of the two bromine atoms allows for selective and stepwise reactions. The alkyl bromide is more susceptible to nucleophilic attack than the aryl bromide.[5] |
Experimental Protocols
Synthesis of (2-Bromoethyl)benzene
A common method for the synthesis of (2-bromoethyl)benzene is through the anti-Markovnikov addition of hydrogen bromide to styrene.[1]
Materials:
-
Styrene
-
Hydrogen bromide (gaseous or in a non-polar solvent)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)
-
Non-polar solvent (e.g., n-heptane, hexane)
Procedure:
-
In a reaction vessel equipped with a stirrer and a gas inlet, dissolve styrene in a non-polar solvent such as n-heptane.
-
Add a catalytic amount of a radical initiator like AIBN.
-
Bubble hydrogen bromide gas through the solution or add a solution of HBr in a non-polar solvent. The reaction is typically carried out at temperatures ranging from room temperature to 80-90°C.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove any remaining HBr, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
Purification of the crude product by distillation can yield (2-bromoethyl)benzene with high purity (yields up to 95% have been reported).[1]
Representative Synthesis of a β-peptidomimetic using (2-Bromoethyl)benzene
This protocol outlines the use of (2-bromoethyl)benzene as a reactant in the synthesis of a key intermediate for β-peptidomimetics.[1]
Materials:
-
(2-Bromoethyl)benzene
-
Methyl cyanoacetate
-
Sodium methoxide
-
Methanol
Procedure:
-
In a suitable reaction flask, dissolve methyl cyanoacetate in methanol.
-
To this solution, add sodium methoxide.
-
Add (2-bromoethyl)benzene to the reaction mixture.
-
Stir the reaction at an appropriate temperature and monitor its progress until completion.
-
Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, Methyl α-cyano-α-(2-phenylethyl)benzenebutanoate.
-
Further purification can be achieved through techniques like column chromatography. A high yield of 98% has been reported for this reaction.[1]
Mandatory Visualizations
Synthesis of (2-Bromoethyl)benzene
Caption: Reaction scheme for the synthesis of (2-bromoethyl)benzene.
Hypothetical Sequential Functionalization of this compound
Caption: A hypothetical reaction pathway for this compound.
Conclusion
(2-Bromoethyl)benzene is a cornerstone building block in pharmaceutical synthesis, with its utility demonstrated in the creation of a wide array of drug molecules.[1][3] Its straightforward reactivity makes it an ideal choice for introducing a phenethyl moiety.
This compound, while not prominently featured in current pharmaceutical literature, presents an intriguing potential for drug discovery. Its bifunctional nature, with two bromine atoms of differing reactivity, opens the door for the synthesis of complex molecules through selective, stepwise modifications.[5] This could be particularly valuable in the construction of novel linkers for applications such as Proteolysis Targeting Chimeras (PROTACs) or in the generation of diverse compound libraries for screening.
For researchers, the choice between these two reagents will depend on the synthetic goal. For the direct incorporation of a phenethyl group, (2-bromoethyl)benzene is the established and reliable option. For exploratory synthesis and the development of more complex, multi-functionalized molecules, this compound offers a platform for novel chemical design, albeit one that requires further investigation and methods development.
References
- 1. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. (2-Bromoethyl)benzene | 103-63-9 | FB12171 | Biosynth [biosynth.com]
- 5. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 6. 1746-28-7|this compound|BLD Pharm [bldpharm.com]
A Comparative Guide to Monitoring Reactions of 1-Bromo-4-(2-bromoethyl)benzene: GC-MS, HPLC, and NMR Analysis
For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is fundamental to optimizing product yield, ensuring purity, and maintaining process safety. The synthesis of specialized organic molecules frequently involves multi-step processes where the tracking of reactants, intermediates, and products is critical. 1-Bromo-4-(2-bromoethyl)benzene is a key building block in the synthesis of various pharmaceutical and materials science compounds, making the precise monitoring of its reactions essential.
This guide provides an objective comparison of three powerful analytical techniques for monitoring reactions involving this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental protocols for each method and present a comparative analysis of their performance based on currently available data for structurally related compounds.
Methodology Comparison
The selection of an analytical technique for reaction monitoring is contingent on several factors, including the chemical properties of the analytes, the required sensitivity and selectivity, the speed of analysis, and the nature of the desired information (qualitative versus quantitative).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection via UV absorbance. | Non-destructive analysis based on the magnetic properties of atomic nuclei. |
| Sample Preparation | Dilution in a volatile solvent; derivatization may be necessary for non-volatile products.[1][2] | Dilution in the mobile phase; filtration is often required. | Typically, direct analysis of the reaction mixture in a deuterated solvent. |
| Selectivity | High, particularly when using Selected Ion Monitoring (SIM).[3] | Moderate to high, dependent on chromatographic resolution. | High, based on the unique chemical shifts of different protons. |
| Sensitivity (Typical) | Low ppm to high ppb range. | Low ppm to mid-ppb range. | Low mM to high µM range. |
| Quantitative Analysis | Excellent with the use of an internal standard. | Excellent with proper calibration. | Highly quantitative (qNMR) with an internal standard. |
| Real-time Monitoring | Possible with specialized setups, but generally involves discrete sampling. | Can be automated for frequent sampling. | Excellent for in-situ, real-time reaction monitoring.[4] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like this compound and its potential reaction products.[3]
Sample Preparation:
-
At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).
-
Perform a liquid-liquid extraction if the reaction solvent is not amenable to GC injection (e.g., extract with dichloromethane or ethyl acetate from an aqueous reaction mixture).[4]
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) with a volatile solvent such as dichloromethane or ethyl acetate.[3]
-
If an internal standard is used for quantification, it should be added at this stage.
Instrumentation and Parameters:
-
Gas Chromatograph: Standard GC system.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable for separating halogenated aromatic compounds.[3]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Single quadrupole or more advanced mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Full scan (m/z 50-400) for qualitative analysis and identification of unknowns. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions for the starting material and expected products will provide higher sensitivity and selectivity.[3]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile quantitative technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, a reversed-phase HPLC method is appropriate.[5]
Sample Preparation:
-
Withdraw an aliquot of the reaction mixture at desired time points.
-
Quench the reaction if necessary.
-
Dilute the aliquot with the mobile phase to a concentration within the linear range of the detector.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[4]
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. An isocratic method (e.g., 70:30 acetonitrile:water) or a gradient elution may be used to achieve optimal separation. For MS compatibility, a small amount of formic acid (0.1%) can be added.[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 220 nm or another wavelength determined by the UV-Vis spectrum of the analyte.
-
Injection Volume: 10 µL.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ and real-time reaction monitoring, providing detailed structural information and quantitative data without the need for sample workup.[4] ¹H NMR is particularly useful for tracking the disappearance of proton signals from the starting material and the appearance of new signals corresponding to the products.
Sample Preparation:
-
For in-situ monitoring, the reaction can be carried out directly in an NMR tube using deuterated solvents.
-
Alternatively, at specific time intervals, an aliquot of the reaction mixture can be withdrawn and dissolved in a deuterated solvent for analysis.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength for better resolution.
-
Solvent: A suitable deuterated solvent that dissolves all components of the reaction mixture (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: A standard pulse-acquire sequence is typically sufficient. For quantitative analysis (qNMR), a longer relaxation delay (e.g., 5 times the longest T1) should be used to ensure full relaxation of all signals. An internal standard with a known concentration and non-overlapping signals is required for absolute quantification.
Visualizing the Workflow
To better understand the logical flow of analyzing a reaction of this compound, the following diagrams illustrate the key steps in each analytical technique.
Caption: Workflow for GC-MS analysis of this compound reactions.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-4-(2-bromoethyl)benzene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1-Bromo-4-(2-bromoethyl)benzene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
Immediate Safety and Hazard Profile
This compound is a chemical compound that presents several hazards. It is harmful if swallowed and causes serious eye irritation.[1] Additionally, it is classified as a combustible liquid.[1][2] Due to these properties, appropriate personal protective equipment (PPE) must be worn at all times when handling this substance.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301 + P312 + P330 |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[1] | P305 + P351 + P338 |
| Combustible Liquid (Category 4) | Combustible liquid.[1] | P210 |
Data sourced from multiple safety data sheets. Precautionary statement codes correspond to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Handle with appropriate chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[3]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[3]
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator.[3]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of this compound. Always consult your institution's specific waste management guidelines and local regulations.
1. Waste Collection and Storage:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
No Mixing: Do not mix this compound waste with other waste streams.
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][4] Keep containers tightly closed.[4]
2. Spill and Leak Management:
In the event of a spill, follow these procedures immediately:
-
Ventilation: Ensure adequate ventilation in the affected area.
-
Containment: Cover drains to prevent the material from entering waterways.
-
Absorption: Collect and bind the spill using an inert, liquid-absorbent material (e.g., Chemizorb®).
-
Collection: Carefully shovel the absorbed material into a suitable, closed container for disposal.[3][4]
3. Final Disposal:
-
Approved Waste Disposal Plant: The primary method of disposal is to transfer the chemical waste to an approved and licensed waste disposal company.[1][4]
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with national, regional, and local hazardous waste regulations.[1][4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
